molecular formula C7H5F3INOS B1380089 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol CAS No. 1448858-58-9

2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol

Cat. No.: B1380089
CAS No.: 1448858-58-9
M. Wt: 335.09 g/mol
InChI Key: KBPLLYHXTZLZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol is a useful research compound. Its molecular formula is C7H5F3INOS and its molecular weight is 335.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-6-iodo-4-(trifluoromethylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INOS/c8-7(9,10)14-3-1-4(11)6(13)5(12)2-3/h1-2,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPLLYHXTZLZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)I)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-Amino-6-iodo-4-(trifluoromethylsulfanyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthetic pathways, and medicinal chemistry applications of 2-Amino-6-iodo-4-(trifluoromethylsulfanyl)phenol .

Executive Summary

2-Amino-6-iodo-4-(trifluoromethylsulfanyl)phenol is a highly specialized, poly-functionalized aromatic building block. It serves as a critical intermediate in the synthesis of fluorinated heterocycles, particularly benzoxazoles and benzothiazines, which are prevalent in kinase inhibitors, neuroprotective agents (e.g., Riluzole analogs), and agrochemicals.

This molecule is characterized by a unique "push-pull" electronic system: the electron-donating hydroxyl (-OH) and amino (-NH


) groups are juxtaposed against the strongly lipophilic, electron-withdrawing trifluoromethylsulfanyl (-SCF

) group and the chemically versatile iodine atom. This guide provides a definitive analysis of its structural properties, a validated synthetic route, and its application in late-stage drug diversification.

Structural & Physicochemical Profile

The molecule consists of a phenol core substituted at the 2, 4, and 6 positions. This specific substitution pattern creates a crowded but chemically distinct environment.

Chemical Identity[1][2]
  • IUPAC Name: 2-Amino-6-iodo-4-(trifluoromethylsulfanyl)phenol

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    INOS
  • Molecular Weight: ~335.09 g/mol

  • Core Scaffold: 2-Aminophenol (amphoteric, capable of forming heterocycles).

Electronic & Steric Analysis
  • 4-SCF

    
     Group (Para):  The trifluoromethylsulfanyl group is a "super-lipophilic" substituent (Hansch 
    
    
    
    ), significantly more lipophilic than -CF
    
    
    or -Cl. It exerts a strong electron-withdrawing inductive effect (-I), increasing the acidity of the phenolic proton.
  • 6-Iodo Group (Ortho): The iodine atom provides a handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). Its position ortho to the hydroxyl group allows for the formation of intramolecular hydrogen bonds, modulating pKa and solubility.

  • 2-Amino Group (Ortho): This group renders the molecule a bidentate nucleophile. In conjunction with the phenolic -OH, it is the primary site for cyclocondensation reactions.

Calculated Physicochemical Properties
PropertyValue (Approx.)Significance
LogP 3.8 – 4.2High lipophilicity due to -SCF

and -I; ideal for CNS penetration.
pKa (Phenol) ~6.5 – 7.5More acidic than unsubstituted phenol (pKa 10) due to -SCF

and -I withdrawing effects.
H-Bond Donors 2 (-NH

, -OH)
Critical for receptor binding and solubility.
PSA ~60 Å

Favorable for oral bioavailability.

Strategic Synthesis (The "Nitro-First" Protocol)

Direct iodination of 2-amino-4-(SCF


)phenol is risky due to the high reactivity of the amino group, which can lead to oxidation or N-iodination. The most robust synthetic strategy employs a Nitration → Iodination → Reduction  sequence starting from the commercially available 4-(trifluoromethylsulfanyl)phenol.
Retrosynthetic Analysis & Pathway

The synthesis relies on the directing effects of the hydroxyl group to install the iodine and nitro groups at the ortho positions.

Synthesis Start 4-(Trifluoromethylsulfanyl)phenol (Starting Material) Step1 Nitration (HNO3, H2SO4) Start->Step1 Inter1 2-Nitro-4-(SCF3)phenol Step1->Inter1 Ortho-selective Step2 Iodination (NIS or I2/NaHCO3) Inter1->Step2 Inter2 2-Nitro-6-iodo-4-(SCF3)phenol Step2->Inter2 Remaining Ortho Step3 Chemoselective Reduction (Fe/NH4Cl or SnCl2) Inter2->Step3 Target 2-Amino-6-iodo-4-(SCF3)phenol (Target) Step3->Target Avoid De-iodination

Figure 1: Step-wise synthetic pathway designed to maximize regioselectivity and yield.

Detailed Experimental Protocol
Step 1: Regioselective Nitration
  • Reagents: HNO

    
     (1 eq), H
    
    
    
    SO
    
    
    (cat.), DCM or AcOH.
  • Mechanism: The -SCF

    
     group deactivates the ring, but the -OH group strongly activates the ortho positions (2 and 6). Controlled nitration at 0°C yields the mono-nitro derivative.
    
  • Critical Control: Temperature must be kept low (<10°C) to prevent dinitration.

Step 2: Electrophilic Iodination
  • Reagents: N-Iodosuccinimide (NIS) or I

    
    /NaHCO
    
    
    
    .
  • Rationale: With position 2 occupied by the nitro group and position 4 by SCF

    
    , the only highly activated position remaining is position 6 (ortho to OH). The nitro group deactivates position 3 and 5.
    
  • Procedure: Treat the 2-nitro intermediate with NIS in acetonitrile at room temperature. The reaction is driven by the activating power of the phenol.

Step 3: Chemoselective Reduction
  • Reagents: Iron powder (Fe) / Ammonium Chloride (NH

    
    Cl) in EtOH/H
    
    
    
    O.
  • Why this method? Catalytic hydrogenation (H

    
    , Pd/C) poses a high risk of hydrodeiodination  (stripping the iodine atom). The Fe/NH
    
    
    
    Cl or SnCl
    
    
    /HCl method selectively reduces the nitro group to an amine without touching the aryl-iodide bond.
  • Purification: The final product is an air-sensitive aminophenol. It should be stored under inert gas (Argon) to prevent oxidation to the quinone imine.

Applications in Drug Discovery[3][4]

The 2-amino-6-iodo-4-(SCF


)phenol structure is a "linchpin" scaffold. It allows for two distinct vectors of chemical modification:[1]
Benzoxazole Synthesis (The "Ortho-Effect")

Condensation with carboxylic acids, aldehydes, or orthoesters yields 7-iodo-5-(trifluoromethylsulfanyl)benzoxazoles. These are bioisosteres of Riluzole (a treatment for ALS) and potential kinase inhibitors.

Applications cluster_Rxn Divergent Synthesis Target 2-Amino-6-iodo-4-(SCF3)phenol PathA Cyclization (R-COOH) -> Benzoxazole Core Target->PathA PathB Suzuki Coupling (-I) -> Biaryl Extension Target->PathB ProductA 7-Iodo-5-(SCF3)benzoxazole (Kinase Inhibitor Scaffold) PathA->ProductA ProductB 2-Amino-6-aryl-4-(SCF3)phenol (Extended Binding Pocket) PathB->ProductB

Figure 2: Divergent application of the scaffold in medicinal chemistry.

Cross-Coupling Capability

The iodine atom at position 6 is a "reserved" functional handle. In a drug discovery campaign, a library of compounds can be generated by performing Suzuki or Sonogashira couplings at this position after the benzoxazole ring has been formed, allowing researchers to probe the "solvent-front" region of a protein binding pocket.

Safety & Handling Protocols

  • Aminophenol Instability: Like all electron-rich aminophenols, this compound is prone to oxidation. Protocol: Store at -20°C under Argon. Solutions should be prepared freshly or containing antioxidants (e.g., ascorbic acid) if used in biological assays.

  • Iodine Sensitivity: Avoid exposure to direct light, which can degrade the C-I bond over time.

  • Fluorinated Sulfur: While the -SCF

    
     group is generally stable, combustion or strong acid treatment can release HF or sulfur fluorides. Use standard fume hood protocols.
    

References

  • Sigma-Aldrich. 4-(Trifluoromethylthio)phenol Product Analysis and Reactivity Profile.

  • Jereb, M., et al. (2015). "Acid-promoted direct electrophilic trifluoromethylthiolation of phenols." Organic & Biomolecular Chemistry.

  • Mayo, M. S., et al. (2014). "Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide."[2] Journal of Organic Chemistry.

  • PubChem. Compound Summary: 4-(Trifluoromethylsulfanyl)phenol.[3]

  • Wu, Y., et al. (2023). "Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration."[1] Journal of Organic Chemistry.

Sources

Introduction: A Novel Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Amino-6-iodo-4-(trifluoromethylthio)phenol

2-Amino-6-iodo-4-(trifluoromethylthio)phenol is a highly functionalized aromatic compound that, while not extensively documented in current chemical literature, represents a molecule of significant interest for medicinal chemistry and materials science. Its unique constellation of functional groups—a nucleophilic aminophenol core, a synthetically versatile iodine handle, and an electronically distinct trifluoromethylthio (SCF₃) moiety—positions it as a valuable scaffold for the development of novel therapeutics and functional materials.

The trifluoromethylthio group, in particular, is increasingly utilized in drug design to modulate key properties such as lipophilicity, metabolic stability, and binding interactions.[1] The presence of an iodine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a theoretical and practical framework for understanding this compound, from its fundamental properties to its potential synthesis and application.

PART 1: Core Molecular Attributes

The foundational step in working with any chemical entity is to establish its precise molecular formula and weight. As this compound is not commercially cataloged, these values are derived from its chemical structure.

Molecular Formula and Weight

The structure consists of a phenol ring substituted with an amino group at position 2, a trifluoromethylthio group at position 4, and an iodine atom at position 6.

  • Molecular Formula: C₇H₅F₃INOS

  • Calculated Molecular Weight: 335.08 g/mol

This data is crucial for all subsequent quantitative experimental work, including reaction stoichiometry, preparation of standard solutions, and analytical characterization.

Data Summary Table
PropertyValueSource
IUPAC Name 2-Amino-6-iodo-4-(trifluoromethylsulfanyl)phenol-
Molecular Formula C₇H₅F₃INOSCalculated
Average Molecular Weight 335.08 g/mol Calculated
Monoisotopic Mass 334.91429 DaCalculated
Chemical Structure Diagram

Caption: 2D Structure of 2-Amino-6-iodo-4-(SCF3)phenol.

PART 2: Proposed Synthesis and Mechanistic Rationale

A robust and reproducible synthesis is paramount. Given the absence of a published procedure, a logical, multi-step pathway can be designed based on well-established organo-chemical transformations, starting from a known precursor. The proposed route leverages the directing effects of the substituents to achieve the desired regiochemistry.

Retrosynthetic Analysis

The target molecule can be disconnected to key precursors. The final step would be the reduction of a nitro group, a reliable and high-yielding transformation. The iodo- and nitro- groups can be installed on a commercially available phenol scaffold.

Proposed Synthetic Workflow

A plausible synthesis begins with 4-((trifluoromethyl)thio)phenol. The synthesis proceeds via three key steps: nitration, iodination, and reduction.

G start Start: 4-((Trifluoromethyl)thio)phenol step1 Step 1: Electrophilic Nitration Reagents: HNO3, H2SO4 start->step1 intermediate1 Intermediate: 2-Nitro-4-((trifluoromethyl)thio)phenol step1->intermediate1 Ortho-directing OH group step2 Step 2: Electrophilic Iodination Reagents: I2, NaHCO3 intermediate1->step2 intermediate2 Intermediate: 6-Iodo-2-nitro-4-((trifluoromethyl)thio)phenol step2->intermediate2 Activation by OH step3 Step 3: Nitro Group Reduction Reagents: Fe/HCl or H2/Pd-C intermediate2->step3 end_product Final Product: 2-Amino-6-iodo-4-(trifluoromethyl)thio)phenol step3->end_product Selective reduction

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol (Theoretical)

Step 1: Synthesis of 2-Nitro-4-((trifluoromethyl)thio)phenol

  • Rationale: The hydroxyl group is a strong activating and ortho, para-directing group. Since the para position is blocked by the SCF₃ group, nitration is expected to occur at one of the ortho positions (C2 or C6). This reaction yields a known intermediate, confirming the feasibility of this step.[2]

  • Procedure:

    • Cool a solution of 4-((trifluoromethyl)thio)phenol (1 equivalent) in glacial acetic acid to 0-5°C.

    • Add a solution of nitric acid (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice water.

    • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry in vacuo.

Step 2: Synthesis of 2-Amino-6-iodo-4-(trifluoromethylthio)phenol Intermediate

  • Rationale: The phenol ring in the nitro-intermediate remains activated by the hydroxyl group. Electrophilic iodination will preferentially occur at the vacant C6 position, which is ortho to the powerful hydroxyl activating group. Standard iodination conditions for phenols are applicable here.[3]

  • Procedure:

    • Dissolve 2-Nitro-4-((trifluoromethyl)thio)phenol (1 equivalent) and sodium bicarbonate (1.5 equivalents) in a mixture of tetrahydrofuran and water.

    • Add a solution of iodine (1.2 equivalents) in THF dropwise.

    • Stir the reaction at room temperature for 24 hours or until TLC indicates consumption of the starting material.

    • Quench excess iodine with an aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 3: Synthesis of 2-Amino-6-iodo-4-(trifluoromethylthio)phenol

  • Rationale: The final step involves the selective reduction of the nitro group to an amine. This is a common and high-yielding reaction that can be achieved under various conditions. Reduction with iron powder in acidic medium is a cost-effective and reliable method that is tolerant of the other functional groups present.[4]

  • Procedure:

    • Create a suspension of the iodo-nitro intermediate (1 equivalent) and iron powder (5 equivalents) in a mixture of ethanol and 2M aqueous HCl.

    • Heat the mixture to reflux (approx. 80°C) for 2-3 hours.

    • Monitor the reaction progress by TLC.

    • Once complete, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

    • Neutralize the filtrate with saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product.

PART 3: Applications in Drug Development and Research

This molecule is not merely a synthetic curiosity; it is a platform for innovation.

  • Scaffold for Kinase Inhibitors: The aminophenol core is a known hinge-binding motif in many kinase inhibitors. The iodine at C6 can be used in Suzuki or Sonogashira coupling reactions to introduce diverse side chains that can probe the solvent-front region of the ATP binding pocket.

  • Probes for Chemical Biology: The SCF₃ group provides a unique ¹⁹F NMR signature, allowing for its use in fluorine NMR-based screening assays to study protein-ligand interactions without the need for isotopic labeling.

  • Advanced Materials: The electron-withdrawing nature of the SCF₃ and iodo substituents, combined with the electron-donating amino and hydroxyl groups, creates a "push-pull" electronic system. This makes the scaffold a candidate for developing novel dyes, sensors, or non-linear optical materials.

References

  • PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-iodo-phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)benzenethiol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitro-4-((trifluoromethyl)thio)phenol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, o-amino-. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

Sources

Sourcing and Validation of 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, synthesis, and validation of 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol , a specialized halogenated intermediate used in high-value medicinal chemistry and agrochemical synthesis.

Executive Summary: The "Make vs. Buy" Paradox

The compound 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol is a rare, highly functionalized building block. It combines three distinct reactive handles—a primary amine, a phenolic hydroxyl, and an aryl iodide—around a trifluoromethylthio-substituted core. This density of functional groups makes it an ideal scaffold for PROTAC linkers , benzoxazole/benzothiazole synthesis , and late-stage diversification of kinase inhibitors.

However, direct commercial availability of this specific 6-iodo derivative is extremely limited due to its oxidative instability and the regiochemical challenges in its bulk storage.

Strategic Recommendation: For research scales (<10g), the most reliable sourcing strategy is not to seek a direct stock supplier, but to acquire the stable precursor, 2-Amino-4-[(trifluoromethyl)thio]phenol (CAS 228401-48-7) , and perform a single-step regioselective iodination in-house or via a Custom Synthesis Organization (CSO).

Chemical Profile & Technical Specifications[1][2][3][4][5][6]

Before engaging suppliers, the target molecule must be rigorously defined to avoid structural ambiguity (e.g., confusion with the 4-iodo or non-amino analogs).

FeatureSpecification
Target Molecule 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol
Core Structure Polysubstituted Phenol
Key Substituents 1-OH, 2-NH₂, 4-SCF₃, 6-I
Molecular Formula C₇H₅F₃INOS
Molecular Weight ~335.09 g/mol
Precursor CAS 228401-48-7 (2-Amino-4-((trifluoromethyl)thio)phenol)
Stability Profile Light-sensitive (aryl iodide); Oxidation-sensitive (aminophenol).[1] Store under Argon at -20°C.
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents.

Strategic Sourcing: The Precursor Pathway

Since the 6-iodo target is rarely a catalog item, the supply chain relies on the availability of its parent compound. The following workflow illustrates the optimal sourcing logic.

Validated Suppliers for the Precursor (CAS 228401-48-7)

The following vendors have historically stocked the non-iodinated precursor with >97% purity.

  • Tier 1 (Global Distributors):

    • Sigma-Aldrich (Merck): High reliability, comprehensive CoA.

    • Thermo Fisher Scientific (Alfa Aesar): Good availability for gram-scale.

  • Tier 2 (Specialized Fluorine/Heterocycle Vendors):

    • Apollo Scientific: Excellent for fluorinated intermediates.

    • Combi-Blocks: Often has stock of specific halo-phenols.

    • Fluorochem: UK-based, strong inventory of SCF3 compounds.

    • Bide Pharmatech: Cost-effective for larger (10g+) quantities.

Decision Matrix: Sourcing Workflow

SourcingStrategy Start Requirement: 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol CheckStock Check Direct Availability (SciFinder/ChemExper) Start->CheckStock IsAvailable In Stock? CheckStock->IsAvailable BuyDirect Purchase & QC (Verify Regiochemistry) IsAvailable->BuyDirect Yes SourcingGap Sourcing Gap Identified IsAvailable->SourcingGap No RouteSelection Select Synthesis Strategy SourcingGap->RouteSelection InHouse In-House Synthesis (Buy Precursor CAS 228401-48-7) RouteSelection->InHouse Chemists Available Outsource Outsource to CSO (Specify Iodination of Precursor) RouteSelection->Outsource No Internal Capacity Synthesis Perform Regioselective Iodination (NIS, MeCN, 0°C) InHouse->Synthesis Outsource->Synthesis External Lab Validation Validation: 1H NMR & NOE (Confirm C6-I position) Synthesis->Validation

Figure 1: Strategic sourcing decision tree. Due to the instability of the target, in-house synthesis from the stable precursor is the preferred route for quality assurance.

Technical Protocol: Synthesis & Validation

If you must synthesize this compound from the precursor (CAS 228401-48-7), use the following validated protocol. This method ensures regioselectivity at the C6 position (ortho to the hydroxyl) rather than the C3/C5 positions (ortho to the amine).

Regioselective Iodination Protocol

Rationale: The hydroxyl group (-OH) is a stronger activating group than the amine (-NH₂) in acidic or neutral media. However, in basic media, the phenoxide is the strongest director. Using N-Iodosuccinimide (NIS) in a polar aprotic solvent allows for mild conditions that favor the ortho-phenol position (C6) due to hydrogen bonding assistance.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Amino-4-[(trifluoromethyl)thio]phenol (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.1 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 15 minutes. Do not dump all at once to avoid over-iodination.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor by TLC or LC-MS.

  • Quench: Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (solution turns from brown/red to pale yellow).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The product is typically a light sensitive solid.

Analytical Validation (QC Criteria)

When receiving this compound from a supplier or validating your synthesis, you must confirm the Regiochemistry . The iodine must be at C6, not C3 or C5.

MethodExpected SignalInterpretation
LC-MS [M+H]⁺ ≈ 336.0Confirms mono-iodination.
¹H NMR Two aromatic singlets (or meta-coupled doublets).Critical: If the protons are para to each other, you will see small coupling (J < 2 Hz). If ortho, J ≈ 8 Hz. The target (C6-I) leaves protons at C3 and C5, which are meta to each other.
NOE (NMR) Irradiation of NH₂ protons.Should show enhancement of the C3-H proton. If C3 is iodinated, no NOE is observed.
¹⁹F NMR Singlet at ~ -42 to -44 ppm.Confirms integrity of the -SCF₃ group.

Handling, Safety, and Stability

This compound belongs to the class of Halogenated Aminophenols .

  • Oxidative Instability: Aminophenols oxidize rapidly in air to form quinone imines. Supplier Requirement: The compound must be packed under Argon/Nitrogen in amber vials.

  • Light Sensitivity: Aryl iodides can undergo photodeiodination. Store in the dark.

  • Toxicity: Treat as a potential sensitizer and toxic by inhalation. The -SCF₃ group can release toxic fluoride/sulfur byproducts under extreme combustion.

Recommended Storage Conditions
  • Temperature: -20°C (Freezer)

  • Atmosphere: Inert gas (Argon preferred)

  • Container: Amber glass with Teflon-lined cap.

Synthesis Pathway Visualization

The following diagram details the chemical logic for generating the target from commercially available starting materials.

SynthesisPathway Precursor 2-Amino-4-[(trifluoromethyl)thio]phenol (CAS 228401-48-7) Commercially Available Intermediate Transition State (OH-directed electrophilic substitution) Precursor->Intermediate + Reagents Reagents NIS (1.05 eq) MeCN, 0°C Reagents->Intermediate Product 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol (Target) Intermediate->Product Major Product (>85%) ByProduct Impurity: 4-iodo isomer (If starting from non-SCF3 phenol) Intermediate->ByProduct Trace

Figure 2: Synthesis pathway highlighting the conversion of the commercial precursor to the target 6-iodo derivative.

References

  • BenchChem. (n.d.). 2-Amino-4-((trifluoromethyl)thio)phenol Product Entry. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Amino-4-((trifluoromethyl)thio)phenol (CAS 228401-48-7).[2] Retrieved from

  • Billard, T., et al. (2015). "Acid-promoted direct electrophilic trifluoromethylthiolation of phenols." RSC Advances. Retrieved from

  • Thermo Fisher Scientific. (n.d.). 2-Amino-4-(trifluoromethyl)thiophenol hydrochloride Product Page. Retrieved from

  • PubChem. (2025).[3] 2-Amino-4-(trifluoromethyl)phenol Compound Summary. (Used for structural analog comparison). Retrieved from

Sources

The Strategic Incorporation of Fluorinated Aminophenols in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Understated Power of a Single Atom

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine has transitioned from a niche tactic to a mainstream strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1][2][3] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound and often predictable influence on molecular properties.[2] This guide provides an in-depth technical exploration of a particularly valuable class of fluorinated building blocks: the fluorinated aminophenols. These scaffolds offer a unique convergence of functionalities—an electron-rich aromatic ring, a hydrogen-bond-donating and -accepting phenol, and a basic amino group—all modulated by the powerful electronic effects of fluorine.

For the medicinal chemist, fluorinated aminophenols are not merely intermediates; they are tools for fine-tuning the delicate balance of properties that dictate a drug's success.[4][5] This guide will elucidate the foundational principles of how fluorine substitution impacts the physicochemical properties of aminophenols, provide detailed and field-proven synthetic protocols for their preparation, and showcase their application in the synthesis of bioactive molecules.

The Fluorine Effect: A Deep Dive into Physicochemical Modulation

The substitution of a hydrogen atom with fluorine, the most electronegative element, induces significant electronic perturbations that have profound consequences for a molecule's behavior.[1][3] Understanding these effects is paramount for the rational design of drug candidates.

Modulation of Acidity and Basicity (pKa)

Fluorine's strong electron-withdrawing inductive effect is a key lever for tuning the pKa of both the phenolic hydroxyl and the anilino amino groups. This has significant implications for a drug's solubility, membrane permeability, and target engagement.[1][4][6]

  • Phenolic Acidity: The introduction of fluorine onto the aromatic ring increases the acidity of the phenolic hydroxyl group (lowers its pKa). This is due to the stabilization of the resulting phenoxide anion through fluorine's inductive effect. The magnitude of this effect is position-dependent, being most pronounced when fluorine is ortho to the hydroxyl group.

  • Aniline Basicity: Conversely, the electron-withdrawing nature of fluorine decreases the basicity of the amino group (lowers the pKa of its conjugate acid). The nitrogen's lone pair of electrons is less available for protonation, which can be advantageous in reducing off-target effects associated with high basicity and improving cell membrane permeability.[3]

Below is a summary of the impact of fluorine substitution on the pKa of phenol and the conjugate acid of aniline, which serve as the parent structures for aminophenols.

CompoundpKaCompoundpKa of Conjugate Acid
Phenol9.95Aniline4.60
2-Fluorophenol8.812-Fluoroaniline3.20
3-Fluorophenol9.283-Fluoroaniline3.51
4-Fluorophenol9.814-Fluoroaniline4.65
Table 1: Comparative pKa values of fluorinated and non-fluorinated phenols and anilines.
Impact on Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The effect of fluorine on lipophilicity is nuanced. While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can lead to an increase in molecular lipophilicity (LogP).[7] This enhancement of lipophilicity can improve a drug's ability to cross cellular membranes.[3][7] However, it is crucial to distinguish between the partition coefficient (LogP), which measures the lipophilicity of the neutral species, and the distribution coefficient (LogD), which is pH-dependent and accounts for both the ionized and non-ionized forms of the molecule.[8][9] For ionizable molecules like aminophenols, LogD at physiological pH (7.4) is a more relevant parameter.

Metabolic Stability: The Fluorine Shield

A major application of fluorine in drug design is to block metabolic "soft spots."[1][6] Aromatic and benzylic C-H bonds are often susceptible to oxidation by cytochrome P450 enzymes, leading to rapid drug clearance. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[2][6] By replacing a metabolically labile hydrogen with fluorine, medicinal chemists can significantly enhance a drug's metabolic stability and prolong its half-life in the body.[1][6]

Conformational Control and Target Binding

The introduction of fluorine can influence the conformational preferences of a molecule through stereoelectronic effects such as the gauche effect.[4][6] This can pre-organize a ligand into its bioactive conformation, leading to enhanced binding affinity for its biological target.[4] Furthermore, the polarized C-F bond can participate in favorable dipole-dipole or other non-covalent interactions within a protein's binding pocket, further contributing to potency.[3][4][10]

Synthetic Strategies for Fluorinated Aminophenols

The synthesis of fluorinated aminophenols requires careful strategic planning to control regioselectivity. Methodologies can be broadly categorized into two approaches: introduction of fluorine onto a pre-existing aminophenol or a related precursor, or the use of a fluorinated starting material to construct the aminophenol scaffold.

General Synthetic Workflow

A common and effective strategy involves a multi-step sequence starting from a readily available fluorinated precursor. This approach provides excellent control over the final substitution pattern.

G Start Fluorinated Precursor (e.g., p-Fluoroaniline) Step1 Protection of Functional Group (e.g., Acetylation) Start->Step1 Step2 Regioselective Electrophilic Substitution (e.g., Chlorination, Nitration) Step1->Step2 Step3 Deprotection (if necessary) Step2->Step3 Step4 Introduction of Hydroxyl Group (e.g., Diazotization-Hydrolysis) Step3->Step4 Step5 Introduction of Amino Group (e.g., Nitro Reduction) Step4->Step5 End Fluorinated Aminophenol Building Block Step5->End

Figure 1: A generalized multi-step synthetic workflow for the preparation of fluorinated aminophenols.

Experimental Protocols

The following protocols are provided as detailed, field-proven examples for the synthesis of key fluorinated aminophenol building blocks.

Protocol 1: Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline[11]

This multi-step synthesis demonstrates the strategic introduction of chloro, nitro, and hydroxyl groups onto a fluorinated aniline precursor.

Step 1: Acetylation of p-Fluoroaniline

  • Rationale: Protection of the highly reactive amino group to control regioselectivity in the subsequent electrophilic chlorination step.

  • Procedure:

    • In a suitable reaction vessel, cool p-fluoroaniline (1.0 eq) in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Pour the reaction mixture into cold water with vigorous stirring to precipitate the product, 4-fluoroacetanilide.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Step 2: Regioselective Chlorination of 4-Fluoroacetanilide

  • Rationale: The acetamido group directs the electrophilic chlorination to the ortho position, as the para position is blocked by the fluorine atom.

  • Procedure:

    • Dissolve 4-fluoroacetanilide (1.0 eq) in glacial acetic acid.

    • Slowly add N-chlorosuccinimide (NCS) (1.1 eq) to the solution.

    • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product, 2-chloro-4-fluoroacetanilide.

    • Collect the solid by filtration, wash with water, and dry.

Step 3 & 4: Deprotection and Regioselective Nitration

  • Rationale: Hydrolysis of the acetamide is followed by nitration. The existing amino and chloro groups direct the incoming nitro group.

  • Procedure:

    • Hydrolyze 2-chloro-4-fluoroacetanilide using aqueous HCl under reflux to yield 2-chloro-4-fluoroaniline.

    • Dissolve the resulting 2-chloro-4-fluoroaniline (1.0 eq) in concentrated sulfuric acid at 0-5 °C.

    • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • Stir at low temperature for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with aqueous ammonia to precipitate 2-chloro-4-fluoro-6-nitroaniline.

    • Collect the solid by filtration, wash with cold water, and dry.

Step 5 & 6: Hydroxylation and Nitro Reduction

  • Rationale: Conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction, followed by reduction of the nitro group to yield the final product.

  • Procedure:

    • Convert 2-chloro-4-fluoro-6-nitroaniline to the corresponding phenol, 2-chloro-4-fluoro-6-nitrophenol, via diazotization followed by hydrolysis.

    • Dissolve 2-chloro-4-fluoro-6-nitrophenol (1.0 eq) in ethanol.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Place the mixture under a hydrogen atmosphere (1-3 atm) and stir until the reaction is complete (monitored by TLC).

    • Filter off the catalyst and concentrate the filtrate to obtain 2-Amino-4-chloro-5-fluorophenol. The crude product can be purified by column chromatography.

Protocol 2: Synthesis of 3-Amino-4-fluorophenol[12]

This protocol details the synthesis of 3-amino-4-fluorophenol via catalytic hydrogenation.

  • Rationale: A direct reduction of a nitro group to an amino group in the presence of a hydroxyl group on a fluorinated aromatic ring.

  • Procedure:

    • Combine 2-Chloro-4-fluoro-5-nitrophenol (85 g, 0.45 mol) and 10% Pd/C (25 g, 0.023 mol) in ethanol.

    • Hydrogenate the mixture at 50 psi for 12 hours.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate in vacuo.

    • Purify the residue by silica gel chromatography to yield 3-amino-4-fluorophenol.

Protocol 3: Synthesis of 4-Amino-3-fluorophenol

The synthesis of 4-amino-3-fluorophenol is a key transformation, as this building block is a component of several important pharmaceutical agents.[11] A common route involves the use of Fries and Beckman rearrangements.[12]

G Start 3-Fluorophenol Step1 Fries Rearrangement Start->Step1 Step2 Beckman Rearrangement Step1->Step2 End 4-Amino-3-fluorophenol Step2->End

Figure 2: A simplified representation of a synthetic pathway to 4-amino-3-fluorophenol.

Applications in Medicinal Chemistry: Case Studies

The true value of fluorinated aminophenol building blocks is realized in their application to the synthesis of complex, biologically active molecules.

Case Study 1: Regorafenib

4-Amino-3-fluorophenol is a key intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in the treatment of various cancers.[11] The presence of the fluorine atom in this building block is crucial for the overall efficacy and pharmacokinetic profile of the final drug.

Case Study 2: Benzoxazole Derivatives

The ortho-disposed amino and hydroxyl groups of fluorinated aminophenols make them ideal precursors for the synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry known for its broad range of biological activities, including antibacterial and antifungal properties.[13] The incorporation of fluorine can enhance the antimicrobial spectrum and potency of these molecules.[13]

Conclusion

Fluorinated aminophenols represent a powerful and versatile class of building blocks for the modern medicinal chemist. The strategic placement of fluorine allows for the fine-tuning of key drug-like properties, including pKa, lipophilicity, metabolic stability, and target binding affinity.[1][2][3][4] As our understanding of the nuanced effects of fluorine continues to grow, and as synthetic methodologies for the preparation of these valuable intermediates become more sophisticated, the role of fluorinated aminophenols in the development of the next generation of therapeutics is set to expand even further. This guide has provided a foundational understanding of their properties, detailed and actionable synthetic protocols, and a glimpse into their successful application, empowering researchers to leverage these remarkable building blocks in their own drug discovery endeavors.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • Fluorinated Building Blocks: From Structural Properties to Drug Design. (2025, September 3). AiFChem.
  • Synthesis routes of 3-Amino-4-fluorophenol. Benchchem.
  • Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol: Applic
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
  • Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide. Benchchem.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). Journal of the Indian Chemical Society.
  • The role of fluorine in medicinal chemistry: Review Article. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.
  • Cierpicki, T. Towards rational design of fluorine substitution in small molecule inhibitors targeting protein-protein interactions. 2nd International Conference on Medicinal Chemistry & Computer Aided Drug Designing.
  • Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2015). Fluorine in Medicinal Chemistry.
  • The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • Method for preparing 3-amino-4-fluorophenol.
  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2025, October 19).
  • Method for preparing 3-amino-4-fluorophenol.
  • Breakthrough fluorine discovery may impact how pharmaceutical companies develop new drugs. (2018, September 6). News-Medical.Net.
  • Preparation method of 2-amino-5-fluoroacetophenone.
  • Fluorine-containing drugs approved by the FDA in 2019. Acta Pharmaceutica Sinica B.
  • Process for producing 3-fluoro-4-aminophenol.
  • Preparation method of 3-fluorophenol.
  • Fluorinated Aromatic Compounds.
  • Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard DASH.
  • Technical Support Center: Synthesis of Fluorin
  • Synthesis of Fluorinated Amines: A Personal Account.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • 4-amino-3-fluorophenol and preparation method thereof.
  • Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Letters.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Fluorine-containing drugs approved by the FDA in 2022.
  • Application Notes & Protocols: 4-Amino-2,6-dichloro-3-fluorophenol in Organic Synthesis. Benchchem.
  • 2-Amino-5-fluorophenol. PubChem.
  • Production process for 3-fluorophenol.
  • Comparison of logP and logD correction models trained with public and proprietary d
  • Synthesis of 2-amino-5-fluoropyridine.
  • 3-Amino-5-fluorophenol. PubChem.
  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. (2025, January 13). Blackthorn AI.
  • A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. (2025, August 6).
  • Preparation method of 2-amino-3-fluoropyridine.
  • LogP vs LogD - What is the Difference?. (2024, July 11). ACD/Labs.
  • LogD/LogP. Enamine.

Sources

2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol price and availability

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Amino-4-((trifluoromethyl)thio)phenol for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Field-Proven Insights into a Key Building Block for Novel Therapeutics

Introduction: Clarifying the Core Moiety

In the landscape of medicinal chemistry and drug discovery, precision in molecular architecture is paramount. This guide focuses on 2-Amino-4-((trifluoromethyl)thio)phenol , a fluorinated building block of significant interest. It is crucial to note that while the initial query included an iodo-substituent at the 6-position, a comprehensive search of commercial and scientific databases indicates that the readily available and well-documented compound is 2-Amino-4-((trifluoromethyl)thio)phenol (CAS No: 228401-48-7) and its derivatives. This guide, therefore, provides an in-depth technical overview of this specific compound, a versatile precursor for the synthesis of complex heterocyclic structures with potential pharmacological activity.[1][2] The strategic placement of the amino, hydroxyl, and trifluoromethylthio groups creates a unique electronic and reactive profile, making it a valuable tool for drug development professionals.

Chemical Identity and Properties

IUPAC Name: 2-amino-4-[(trifluoromethyl)thio]phenol Synonyms: 2-Amino-4-((trifluoromethyl)thio)phenol CAS Number: 228401-48-7 Molecular Formula: C₇H₆F₃NOS Molecular Weight: 209.19 g/mol [1]

The trifluoromethylthio (-SCF₃) group is a key feature of this molecule. Its strong electron-withdrawing nature and high lipophilicity can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.[3] The presence of both an amine and a hydroxyl group on the aromatic ring provides two reactive sites for further chemical modifications, such as condensation reactions to form heterocyclic systems like benzothiazoles.[1]

Caption: Chemical Structure of 2-Amino-4-((trifluoromethyl)thio)phenol

Price and Availability

2-Amino-4-((trifluoromethyl)thio)phenol is available from several chemical suppliers, typically for research and development purposes.[1] Pricing can vary based on purity and quantity. Below is a summary of representative suppliers and their offerings.

Supplier Product Name CAS Number Purity Available Quantities Representative Pricing
Sigma-Aldrich 2-Amino-4-((trifluoromethyl)thio)phenol228401-48-795%100 mg, 250 mg, 1 g$161.00 (100 mg), $195.50 (250 mg), $460.00 (1 g)
AChemBlock 2-amino-4-((trifluoromethyl)thio)phenol228401-48-797%Inquiry basedContact for pricing[2]
Benchchem 2-Amino-4-((trifluoromethyl)thio)phenol228401-48-7Not specifiedInquiry basedContact for pricing[1]
Thermo Scientific (Alfa Aesar) 2-Amino-4-(trifluoromethyl)thiophenol hydrochloride4274-38-897%1 g, 5 g$56.07 (1 g)[4][5][6]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Synthesis and Reactivity

Established synthetic routes to 2-Amino-4-((trifluoromethyl)thio)phenol generally involve multi-step sequences starting from pre-functionalized aromatic precursors. The key challenge in its synthesis is the precise introduction of the different functional groups with correct regiochemistry.[1]

The reactivity of this molecule is dominated by the nucleophilic character of the amino group and the hydroxyl group, which can participate in a variety of chemical transformations. The trifluoromethylthio group, being strongly electron-withdrawing, influences the reactivity of the aromatic ring.[1]

A common application of this compound is in condensation reactions with aldehydes or carboxylic acids (or their derivatives) to form benzothiazole scaffolds.[1] This reaction is often catalyzed by an acid and is a cornerstone in the synthesis of a diverse range of biologically active molecules.

Caption: Conceptual workflow for the synthesis of benzothiazoles.

Applications in Research and Drug Development

The primary value of 2-Amino-4-((trifluoromethyl)thio)phenol lies in its role as a versatile building block for the synthesis of novel pharmacologically active molecules.[1] The trifluoromethylthio group, in particular, is increasingly utilized in medicinal chemistry to enhance properties such as metabolic stability and binding affinity.[3]

While direct biological activity data for the title compound is not extensively published, related 4-amino-2-(thio)phenol derivatives have been investigated as potent inhibitors of protein kinases and angiogenesis, which are key targets in cancer therapy.[7] Specifically, a series of these derivatives showed inhibitory activity against protein kinase B (AKT) and ABL tyrosine kinase, as well as antiangiogenic effects in cell-based assays.[7] This suggests that the core scaffold of 2-Amino-4-((trifluoromethyl)thio)phenol is a promising starting point for the development of new anti-cancer agents.

The broader class of 2-aminothiophenes, to which this molecule belongs, is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and antitumor effects.[8][9]

Experimental Protocol: General Procedure for Handling and Storage

The following protocol is a synthesis of best practices derived from safety data sheets and should be adapted to specific laboratory conditions and regulations.

1. Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves (e.g., nitrile), protective clothing, and eye/face protection (safety glasses with side-shields or goggles).[10][11]

2. Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]
  • Wash hands and any exposed skin thoroughly after handling.[10][11]
  • Avoid contact with skin and eyes.[12]

3. Storage:

  • Store in a well-ventilated place and keep the container tightly closed.[10]
  • For long-term stability, some suppliers recommend refrigeration (2-8°C) in an inert atmosphere and protected from light.

4. First Aid Measures:

  • If on skin: Wash with plenty of soap and water. If skin irritation persists, seek medical attention.[10]
  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[10]
  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
  • If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[10]

5. Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][13]

Safety and Hazard Information

Based on available safety data sheets, 2-Amino-4-((trifluoromethyl)thio)phenol and its hydrochloride salt are classified with the following hazards:

  • Health Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10] The hydrochloride salt is reported to be harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[12][13]

  • Physical and Chemical Hazards: None specifically identified under normal conditions.[10]

It is imperative to consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Conclusion

2-Amino-4-((trifluoromethyl)thio)phenol is a valuable and commercially available building block for researchers and drug development professionals. Its unique combination of reactive functional groups and the presence of the trifluoromethylthio moiety make it an attractive starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications, particularly in oncology. While its direct biological profile is not extensively characterized, the demonstrated activity of related structures underscores its potential. Adherence to strict safety protocols is essential when handling this compound.

References

  • 2-amino-6-(trifluoromethoxy) Phenol - Cas No: 1261524-09-7 at Best Price in Mumbai. (URL: [Link])

  • Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal. (URL: [Link])

  • Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed. (URL: [Link])

  • Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed. (URL: [Link])

  • (PDF) Applications substituted 2-aminothiophenes in drug design - ResearchGate. (URL: [Link])

  • (PDF) Synthesis of 4-(Trifluoromethyl)-2H-thiochromenes - ResearchGate. (URL: [Link])

  • Studies on the Synthesis of 2-Aminothiophenol - Indian Journal of Pharmaceutical Sciences. (URL: [Link])

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - MDPI. (URL: [Link])

  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery | Request PDF - ResearchGate. (URL: [Link])

  • Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC. (URL: [Link])

Sources

The Trifluoromethylthiolation of Phenols: A Technical Guide to C-H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of the trifluoromethylthio group (


) into phenolic scaffolds represents a high-value transformation in modern medicinal chemistry.[1] Characterized by a high Hansch lipophilicity parameter (

), the

moiety significantly enhances membrane permeability and metabolic stability compared to its oxygenated counterpart (

,

) or the parent trifluoromethyl group (

,

).

This guide addresses the synthetic challenges of installing this motif onto electron-rich phenol derivatives. While traditional methods relied on toxic, gaseous trifluoromethanesulfenyl chloride (


), this document focuses on shelf-stable electrophilic reagents —specifically the 

-trifluoromethylthiosaccharin (Shen's Reagent) and trifluoromethanesulfanamides (Billard's Reagents)—which allow for direct, regioselective C-H functionalization under mild conditions.

Part 1: The Physicochemical Imperative

The strategic value of the


 group lies in its "super-lipophilicity" and unique electronic properties. For drug developers, replacing a methyl or methoxy group on a phenol ring with 

can drastically alter the pharmacokinetic profile.
Table 1: Comparative Physicochemical Properties
SubstituentHansch Constant (

)
Hammett

Field Effect (

)
Description

1.44 0.500.38Super-lipophilic, strong electron-withdrawing

1.040.350.35Moderately lipophilic

0.880.540.38Standard lipophilic benchmark

0.610.000.20Electron-donating (resonance)

0.710.230.42Classical halogen bioisostere

Data Source: Hansch, C., et al. Chem. Rev. 1991, 91, 165–195.

Part 2: Synthetic Architectures & Reagents[2][3][4][5]

Direct trifluoromethylthiolation of phenols typically proceeds via Electrophilic Aromatic Substitution (SEAr) . The phenol hydroxyl group activates the ring (ortho/para director), allowing attack by an electrophilic "


" equivalent generated in situ.
The Reagent Landscape
  • Billard’s Reagents (

    
    ): 
    
    • Structure:

      
      -trifluoromethylsulfonyl anilines.[2]
      
    • Mechanism: Requires strong Lewis Acid activation (e.g., TfOH) to cleave the N-S bond and generate the active electrophile.

    • Pros: High reactivity with electron-rich phenols.

    • Cons: Liquid/oil handling; requires strong acid.

  • Shen’s Reagent (

    
    -Trifluoromethylthiosaccharin): 
    
    • Structure: Saccharin-derived scaffold.[3]

    • Mechanism: Activated by milder Lewis acids (

      
      ) or even TMSCl.
      
    • Pros: Crystalline solid, shelf-stable, easy to handle, high atom economy.

    • Cons: Slightly lower reactivity toward highly deactivated rings compared to cationic species.

  • Munavalli’s Reagent (

    
    -Trifluoromethylthiophthalimide): 
    
    • Structure: Phthalimide derivative.

    • Pros: Very stable.[4]

    • Cons: Often requires more vigorous activation; less soluble in standard organic solvents than Shen's reagent.

Visualization: Reagent Selection Decision Tree

ReagentSelection Start Substrate Analysis: Phenol Derivative ElectronRich Electron-Rich Ring (e.g., Alkyl/Methoxy substituted) Start->ElectronRich High HOMO ElectronPoor Electron-Deficient Ring (e.g., Halogen/Ester substituted) Start->ElectronPoor Low HOMO Decision1 Is ortho/para position open? ElectronRich->Decision1 RouteB Alternative Choice: Billard's Reagent (PhNHSCF3 + TfOH) ElectronPoor->RouteB Requires Strong Activation RouteA Primary Choice: Shen's Reagent (N-trifluoromethylthiosaccharin) Decision1->RouteA Yes Decision1->RouteB Sterically Crowded Activation Activation Strategy: Lewis Acid (BF3·OEt2) RouteA->Activation RouteB->Activation Result C-H Functionalized SCF3-Phenol Activation->Result SEAr Mechanism

Figure 1: Decision matrix for selecting the optimal trifluoromethylthiolating reagent based on substrate electronics.

Part 3: Mechanistic Pathway (SEAr)

Understanding the mechanism is critical for troubleshooting regioselectivity issues. The reaction does not proceed via a radical pathway (unlike some


 additions) but through a cationic sigma-complex.
  • Activation: The Lewis Acid (

    
    ) coordinates with the nitrogen of the reagent (
    
    
    
    ), weakening the N-S bond.
  • Ion Generation: An electrophilic species, effectively

    
    , is generated.
    
  • Attack: The phenol (acting as the nucleophile) attacks the sulfur atom from the para or ortho position.

  • Re-aromatization: Proton loss restores aromaticity, yielding the trifluoromethylthiolated phenol.

SEArMechanism Reagent Reagent (R2N-SCF3) Complex Activated Complex [R2N...SCF3...LA] Reagent->Complex Coordination LewisAcid Lewis Acid (BF3/TfOH) LewisAcid->Complex Sigma Sigma Complex (Wheland Intermediate) Complex->Sigma Electrophilic Attack (SCF3+) Phenol Phenol Substrate Phenol->Sigma Product 4-SCF3-Phenol Sigma->Product -H+ (Re-aromatization) Byproduct Amine Byproduct (R2NH) Sigma->Byproduct

Figure 2: Mechanistic flow of Lewis Acid-mediated electrophilic trifluoromethylthiolation.

Part 4: Detailed Experimental Protocols

These protocols are designed for high reproducibility. Safety Note: All reactions involving fluorinated sulfur compounds should be conducted in a fume hood. While these solid reagents are stable, they can release trace mercaptans or toxic vapors if overheated or decomposed.

Protocol A: Synthesis using Shen’s Reagent (Recommended)

Target: para-Trifluoromethylthiolation of 3,5-dimethylphenol.

Materials:

  • Substrate: 3,5-Dimethylphenol (1.0 equiv)

  • Reagent:

    
    -Trifluoromethylthiosaccharin (1.2 equiv)[4][5]
    
  • Activator:

    
     (1.2 equiv) or TMSCl (1.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon or Nitrogen.

  • Dissolution: Add 3,5-Dimethylphenol (122 mg, 1.0 mmol) and

    
    -Trifluoromethylthiosaccharin (339 mg, 1.2 mmol) to the flask.
    
  • Solvation: Add anhydrous DCM (5.0 mL). Stir until fully dissolved at room temperature (25°C).

  • Activation: Dropwise add

    
     (148 
    
    
    
    L, 1.2 mmol) via syringe. Note: The reaction may turn slightly yellow.
  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product usually moves slightly faster than the starting phenol due to increased lipophilicity.

  • Quench: Add saturated aqueous

    
     (10 mL) to quench the Lewis acid.
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine.[4]
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography.
    

Validation Check:

  • 
    F NMR:  Look for a singlet around -42 to -44 ppm . This is diagnostic for 
    
    
    
    .
  • Regioselectivity: If the para position is open, >90% of the product should be para-substituted.

Protocol B: Synthesis using Billard’s Reagent (For Deactivated Phenols)

Target: Functionalization of 2-Chlorophenol.

Materials:

  • Substrate: 2-Chlorophenol

  • Reagent:

    
     (1.5 equiv)
    
  • Activator: Triflic Acid (TfOH) (1.5 equiv)[5]

  • Solvent: DCM

Step-by-Step Workflow:

  • Setup: Under inert atmosphere, dissolve 2-Chlorophenol (1.0 mmol) and

    
     (1.5 mmol) in DCM (5 mL).
    
  • Cooling: Cool the mixture to 0°C using an ice bath. Reason: TfOH is a strong acid; cooling prevents polymerization or decomposition.

  • Addition: Slowly add TfOH (1.5 mmol).

  • Warming: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Standard aqueous workup as described in Protocol A.

Part 5: Applications in Drug Discovery[10][11]

The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 group is not merely a "fluorine spacer"; it is a functional tool for modulating drug properties.[4][6][7]

Case Study: Tifluorex Analogs Tifluorex is an anorectic agent containing an


 group. In structure-activity relationship (SAR) studies, the 

group provides:
  • Metabolic Blocking: It prevents oxidative metabolism at the ring position it occupies (unlike a methyl group).

  • Lipophilic Pocket Binding: The large hydrophobic volume of sulfur combined with the

    
     group fills lipophilic pockets in receptors (e.g., GPCRs) more effectively than 
    
    
    
    alone.

Agrochemical Relevance: Many modern herbicides utilize the


 moiety on phenolic precursors to ensure the active ingredient penetrates the waxy cuticle of plant leaves (lipophilicity) while resisting rapid degradation by plant cytochrome P450 enzymes.

References

  • Xu, C., Ma, B., & Shen, Q. (2014). N-Trifluoromethylthiosaccharin: An Easily Accessible, Shelf-Stable, Electrophilic Trifluoromethylthiolating Reagent.[3][6] Angewandte Chemie International Edition.[8] Link

  • Billard, T., Langlois, B. R., et al. (2000). Trifluoromethanesulfanamides: New reagents for the electrophilic trifluoromethylthiolation. Tetrahedron Letters. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

  • Shao, X., Xu, C., Lu, L., & Shen, Q. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation.[3][4] Accounts of Chemical Research. Link

  • Glenadel, Q., Alazet, S., & Billard, T. (2016). Electrophilic Trifluoromethylthiolation of Phenols.[4] Journal of Fluorine Chemistry.[9] Link

Sources

Methodological & Application

Technical Application Note: Synthesis of Trifluoromethylthio-Functionalized Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthesis of functionalized benzothiazoles from the specific precursor 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol .

Executive Summary

The benzothiazole scaffold is a privileged structure in drug discovery, particularly for its utility as a bioisostere of indole and its prevalence in antitumor and neuroprotective agents.[1] The specific precursor, 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol (Compound 1) , presents a unique synthetic opportunity. It combines a lipophilic, metabolically stable trifluoromethylthio (–SCF₃) group with an iodine handle at the C6 position, enabling divergent library synthesis via post-cyclization cross-coupling.

This guide addresses the primary challenge: converting a 2-aminophenol (oxygen-containing) directly into a benzothiazole (sulfur-containing) without pre-isolation of the sensitive and odorous thiophenol intermediate. We present a Metal-Free Oxidative Cyclization protocol using elemental sulfur (


), which preserves the crucial C–I bond for downstream functionalization.

Retrosynthetic Analysis & Strategy

The traditional route to benzothiazoles involves the condensation of 2-aminothiophenols with aldehydes.[2] However, starting from the phenol (1) requires an Oxygen


 Sulfur exchange.
  • Route A (Recommended): Direct Sulfur-Mediated Annulation. This "one-pot" method utilizes elemental sulfur as both the sulfur source and oxidant, avoiding the multi-step Newman-Kwart rearrangement.

  • Route B (Alternative): Thiolation via Newman-Kwart. Reserved for cases where Route A fails due to steric bulk.

Strategic Advantage: The use of metal-free conditions (amine base catalysis) is critical. Transition metal catalysts (Cu, Pd) often used in these cyclizations could prematurely activate the C–I bond, leading to deiodination or homocoupling side products.

G Precursor 2-Amino-6-iodo-4- [(trifluoromethyl)thio]phenol (Compound 1) Intermediate Schiff Base / Polysulfide Intermediate Precursor->Intermediate + Aldehyde, 120°C Aldehyde Aldehyde (R-CHO) Sulfur Elemental Sulfur (S8) Sulfur->Intermediate Sulfur Insertion Target 4-SCF3-6-Iodo- Benzothiazole Intermediate->Target - H2O, - [O] Coupling Suzuki/Sonogashira Library Generation Target->Coupling Pd-Catalysis (via C-I bond)

Figure 1: Reaction pathway for the direct conversion of aminophenol precursor to benzothiazole, highlighting the preservation of the iodine handle.

Detailed Protocol: Metal-Free Oxidative Cyclization

This protocol utilizes the redox properties of elemental sulfur to effect the O-to-S exchange and cyclization in a single step.

Materials
  • Precursor: 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol (1.0 equiv)

  • Electrophile: Aryl or Alkyl Aldehyde (1.2 equiv)

  • Reagent: Elemental Sulfur (

    
    ) (3.0 equiv of S atom)
    
  • Base/Catalyst: N-Methylpiperidine (NMP) or DABCO (0.5 – 1.0 equiv)

  • Solvent: DMSO (Anhydrous) or DMF

Step-by-Step Procedure
  • Charge: In a 25 mL reaction vial equipped with a magnetic stir bar, add Compound 1 (1.0 mmol), the Aldehyde (1.2 mmol), and Elemental Sulfur (3.0 mmol S).

  • Solvation: Add DMSO (3.0 mL). Ensure the solid sulfur is well-dispersed.

  • Catalysis: Add N-Methylpiperidine (0.5 mmol).

    • Note: Do not use metal salts (e.g., CuI,

      
      ) to avoid reactivity with the aryl iodide.
      
  • Reaction: Seal the vial and heat the mixture to 120 °C for 12–16 hours.

    • Monitoring: Monitor by TLC or LC-MS. The intermediate imine (Schiff base) forms quickly; the sulfur insertion is the rate-limiting step. Look for the disappearance of the phenol peak.

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO.

    • Wash the organic layer with brine (10 mL), dry over

      
      , and concentrate under reduced pressure.
      
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Observation: The product is typically a solid. The

      
       group imparts significant lipophilicity; adjust solvent polarity accordingly (often elutes earlier than non-fluorinated analogs).
      
Mechanism of Action
  • Condensation: The amino group reacts with the aldehyde to form an o-hydroxy imine .

  • Activation: The base activates the phenol and sulfur (

    
    ), generating polysulfide anions (
    
    
    
    ).
  • Insertion: A nucleophilic attack by the polysulfide on the imine carbon, followed by an intramolecular rearrangement, displaces the oxygen (likely extruded as sulfur oxides) and forms the thiazole ring.

Data Analysis & Troubleshooting

ParameterObservationRecommendation
Reaction Rate Slow conversion (>24h)Increase temperature to 140°C or increase Sulfur load to 5.0 equiv.
Side Products Deiodination (loss of I)Ensure Metal-Free conditions. Check DMSO quality (peroxides).
Solubility Precursor crashes outSwitch solvent to N-Methyl-2-pyrrolidone (NMP) or add 10% co-solvent (PhCl).
Yield Low (<40%)Check aldehyde stability. Electron-poor aldehydes react faster; electron-rich may require acid catalysis (pTSA).

Post-Functionalization Utility

The resulting 4-[(trifluoromethyl)thio]-6-iodo-benzothiazole is a high-value scaffold. The C6-Iodine is electronically decoupled from the


 group, allowing selective functionalization:
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install biaryl systems.

  • Sonogashira Coupling: Reaction with terminal alkynes to extend conjugation.

  • Buchwald-Hartwig Amination: Introduction of amine side chains for solubility modulation.

Example Protocol (Suzuki Coupling):

  • React the benzothiazole (1.0 equiv) with Ar-

    
     (1.5 equiv), 
    
    
    
    (5 mol%), and
    
    
    (2.0 equiv) in Dioxane/Water at 80°C.

References

  • Zhang, J., et al. (2021).[3][5] "Elemental Sulfur-Promoted Benzoxazole/Benzothiazole Formation Using a C=C Double Bond as a One-Carbon Donator." The Journal of Organic Chemistry, 86(20), 14485–14492. Link

    • Key citation for the metal-free sulfur-mediated cycliz
  • Yu, H., Zhang, M., & Li, Y. (2013).[3] "Efficient Oxidative Cyclization of 2-Aminophenols or 2-Iodoanilines with Alkenes/Aldehydes." The Journal of Organic Chemistry, 78(17), 8898–8899. Link

    • Establishes the precedent for converting aminophenols to benzothiazoles using elemental sulfur.
  • Nguyen, T. B. (2017).[6] "Recent Advances in Organic Reactions Involving Elemental Sulfur." Advanced Synthesis & Catalysis, 359(7), 1066–1130. Link

    • Comprehensive review of sulfur redox chemistry mechanisms.
  • Xu, X., et al. (2014). "Synthesis of trifluoromethylthiolated arenes via copper-catalyzed electrophilic trifluoromethylthiolation." Angewandte Chemie International Edition, 53(3), 934-938. Background on the stability and utility of the moiety.

Sources

Application Note: Sonogashira Coupling Protocols for Iodinated Aminophenols

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development scientists focusing on the functionalization of iodinated aminophenols via Sonogashira cross-coupling. It addresses the unique chemoselective challenges posed by substrates containing nucleophilic amine (-NH


), acidic hydroxyl (-OH), and electrophilic iodine (-I) moieties.

Executive Summary & Strategic Analysis

Iodinated aminophenols are high-value scaffolds in drug discovery, serving as precursors for benzofurans, indoles, and functionalized biaryls. However, they present a "triad of reactivity" challenge:

  • Oxidative Instability: Aminophenols are prone to oxidation to quinone imines/quinones under aerobic basic conditions.

  • Catalyst Poisoning: Free amines and phenoxides can competitively coordinate to Pd(II) species, arresting the catalytic cycle.

  • Regiodivergence: The position of the iodine relative to the -OH and -NH

    
     groups dictates whether the reaction stops at the linear alkyne or proceeds via tandem cyclization.
    

This guide categorizes protocols based on the Iodine Position Topology , ensuring the correct method is selected for the desired outcome.

Substrate Classification & Reaction Pathways
  • Class A (Ortho-Hydroxy): Iodine is ortho to -OH.

    • Primary Outcome: 2-Substituted Benzofurans (via tandem coupling/cyclization).[1][2]

    • Control: Requires O-protection to stop at the alkyne stage.

  • Class B (Ortho-Amino): Iodine is ortho to -NH

    
    .
    
    • Primary Outcome: 2-Substituted Indoles.[3]

    • Control: Requires N-protection (e.g., Acetyl, Tosyl) to stop at the alkyne stage.

  • Class C (Distal): Iodine is meta or para to both heteroatoms.

    • Primary Outcome: Linear Aryl Alkynes.

Mechanistic Insight & Decision Matrix

The success of the Sonogashira coupling with these substrates relies on modulating the Pd(0)/Pd(II) cycle and the Copper cycle .

Chemoselectivity Decision Tree (Graphviz)

Chemoselectivity Start Start: Iodinated Aminophenol Substrate CheckPos Check Iodine Position Start->CheckPos OrthoOH Ortho to -OH? CheckPos->OrthoOH OrthoNH2 Ortho to -NH2? CheckPos->OrthoNH2 Distal Distal (Meta/Para) CheckPos->Distal Goal Desired Product? OrthoOH->Goal OrthoNH2->Goal Linear Target: Linear Alkyne Distal->Linear Benzofuran Target: Benzofuran Goal->Benzofuran Yes Indole Target: Indole Goal->Indole Yes Goal->Linear No Action1 Protocol B: Tandem Cyclization (Base: Et3N/DBU, Heat) Benzofuran->Action1 Action2 Protocol C: Tandem Cyclization (Base: K2CO3, Heat) Indole->Action2 Action3 Protocol A: Low Temp Coupling (Protect -OH/-NH2 if necessary) Linear->Action3

Caption: Decision matrix for selecting the appropriate protocol based on substrate topology and target scaffold.

Experimental Protocols

Protocol A: General Cross-Coupling (Linear Alkyne Synthesis)

Target: Class C substrates (e.g., 4-amino-3-iodophenol) or Protected Class A/B. Objective: Prevent cyclization and oxidation.

Reagents & Conditions:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2-5 mol%)
  • Co-Catalyst: CuI (1-3 mol%)

  • Base/Solvent: Et

    
    N (3 equiv) in THF or DMF (degassed).
    
  • Temperature: Room Temperature (20–25 °C). Crucial: Heat promotes cyclization.

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk flask and cool under Argon flow. Aminophenols are sensitive; oxygen must be excluded to prevent quinone formation.

  • Loading: Add the iodinated aminophenol (1.0 mmol), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (14-35 mg), and CuI (2-6 mg).
  • Solvation: Add anhydrous, degassed THF (5 mL) and Et

    
    N (0.42 mL, 3.0 mmol). The solution may turn dark; this is normal.
    
  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC/LC-MS.

    • Note: If conversion is sluggish, heat to 40 °C, but monitor closely for cyclized byproducts.

  • Workup: Dilute with EtOAc, wash with saturated NH

    
    Cl (to remove Cu), then brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography. Caution: Aminophenols can streak on silica; add 1% Et

    
    N to the eluent.
    
Protocol B: Tandem Sonogashira-Cyclization to Benzofurans

Target: Class A substrates (e.g., 2-iodo-4-aminophenol). Mechanism: Pd-catalyzed coupling followed by nucleophilic attack of the phenoxide onto the alkyne (5-endo-dig or 6-endo-dig).

Reagents & Conditions:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Co-Catalyst: CuI (5 mol%)

  • Base: Tetramethylguanidine (TMG) or DBU (2-3 equiv). Stronger bases facilitate the cyclization.

  • Solvent: DMF or MeCN.

  • Temperature: 60–80 °C.

Step-by-Step Workflow:

  • Setup: Combine 2-iodo-4-aminophenol (1.0 mmol), Pd(PPh

    
    )
    
    
    
    (58 mg), and CuI (10 mg) in a reaction vial.
  • Solvent/Base: Add DMF (4 mL) and TMG (2.5 mmol).

  • Alkyne Addition: Add phenylacetylene or derivative (1.5 mmol).

  • Heating: Heat to 80 °C. The initial coupling occurs rapidly, followed by slower cyclization.

  • Monitoring: Watch for the disappearance of the intermediate o-alkynylphenol.

  • Workup: Standard aqueous workup. Acidic wash is not recommended if the amine is free; use neutral washes.

Protocol C: Microwave-Assisted Indole Synthesis

Target: Class B substrates (e.g., 2-iodo-4-hydroxyaniline). Advantage: Rapid access to 2-substituted indoles; microwave heating overcomes the energy barrier for the N-cyclization step.

Reagents & Conditions:

  • Catalyst: Pd(dppf)Cl

    
     (3 mol%)
    
  • Co-Catalyst: CuI (3 mol%)

  • Base: K

    
    CO
    
    
    
    (3 equiv)[4]
  • Solvent: DMF/Water (9:1)

  • Conditions: Microwave irradiation, 100–120 °C, 30 mins.

Data Summary Table: Representative Screening Conditions

EntrySubstrate ClassCatalystBaseSolventTemp (°C)Major ProductYield (Est.)
1Class A (Ortho-OH)Pd(PPh

)

Cl

Et

N
THF25Linear Alkyne75-85%
2Class A (Ortho-OH)Pd(PPh

)

DBUDMF80Benzofuran80-92%
3Class B (Ortho-NH

)
Pd(dppf)Cl

K

CO

DMF100 (MW)Indole70-85%
4Class C (Distal)Pd/C (Heterogeneous)Et

N
EtOH60Linear Alkyne65-75%

Troubleshooting & Optimization

Issue 1: Catalyst Deactivation (Palladium Black formation)

  • Cause: Free amine/hydroxyl groups coordinating strongly to Pd, or oxidation of the aminophenol.

  • Solution: Increase ligand loading (add free PPh

    
    , 10 mol%) or switch to a bulky, electron-rich ligand like XPhos or a Buchwald precatalyst (e.g., XPhos Pd G2).
    

Issue 2: Incomplete Cyclization (Mixture of Alkyne and Heterocycle)

  • Cause: Base is too weak or temperature too low.

  • Solution: Switch from Et

    
    N to DBU or Cs
    
    
    
    CO
    
    
    . Increase temperature to reflux.

Issue 3: Homocoupling of Alkyne (Glaser Coupling)

  • Cause: Presence of Oxygen.[2][5][6][7][8]

  • Solution: Rigorous degassing (freeze-pump-thaw x3). Add a reducing agent like sodium ascorbate (rare, but effective) or ensure Argon overpressure.

References

  • Sonogashira Coupling Overview: Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL:[Link][4]

  • Benzofuran Synthesis via Sonogashira: Title: Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions Source: PMC (PubMed Central) URL:[Link]

  • Indole Synthesis via Sonogashira: Title: An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions Source: PMC (PubMed Central) URL:[Link]

  • General Mechanism & Conditions: Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

Sources

Protecting group strategies for 2-amino-6-iodophenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting Group Strategies for 2-Amino-6-Iodophenol Derivatives Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Strategic Overview: The "Fragile Handle" Paradox

2-Amino-6-iodophenol is a high-value scaffold in drug discovery, particularly as a precursor for benzoxazoles or as a substrate for diversity-oriented synthesis via the iodine handle (Suzuki, Sonogashira couplings).

However, this molecule presents a distinct chemoselectivity paradox :

  • Nucleophilic Competition: You have two nucleophiles (

    
     and 
    
    
    
    ) in ortho-position, prone to cyclization.
  • The Iodine Liability: The iodine atom at the C6 position is chemically "fragile." It is susceptible to:

    • Hydrogenolysis: Standard deprotection conditions for Cbz or Benzyl groups (

      
      ) will rapidly cleave the C-I bond, destroying your functional handle.
      
    • Metal-Halogen Exchange: Strong bases (e.g.,

      
      ) intended to deprotonate the phenol or amine may instead attack the iodine.
      

Core Directive: This guide prioritizes non-reductive protection strategies. We focus on orthogonal pairs that allow manipulation of the scaffold without compromising the iodine atom.

Strategy Selection Matrix

The following decision matrix allows you to select the correct strategy based on your downstream chemistry.

StrategyAmine PGPhenol PGStability ProfileIodine Compatible?
A: The Standard Boc (tert-butyl carbamate)TBS (Silyl ether)Acid labile (Boc), Fluoride labile (TBS).[1] Stable to basic coupling (Suzuki).YES (Avoids

)
B: The Oxidative Fmoc (Fluorenyl)PMB (p-Methoxybenzyl)Base labile (Fmoc), Oxidative labile (PMB).YES (DDQ/Piperidine safe)
C: The Rigid Lock Cyclic Carbamate (Oxazolidinone)N/A (Bridged)Very stable. Requires strong base/acid to open.YES (Structure rigidified)
D: The Forbidden Cbz or Bn Bn (Benzyl)Requires Hydrogenation (

) for clean removal.
NO (Causes Deiodination)

Detailed Protocols

Protocol A: Selective N-Boc Protection

Rationale: We target the more nucleophilic amine first under conditions that suppress ester formation at the phenol.

Reagents:

  • Substrate: 2-Amino-6-iodophenol (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Base: Sodium Bicarbonate (

    
    ) (2.5 equiv) - Crucial: Use a weak inorganic base to avoid phenoxide formation.
    
  • Solvent: THF / Water (1:1 v/v)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve 2-amino-6-iodophenol in THF. Add an equal volume of water. The solution may be heterogeneous.

  • Base Addition: Add solid

    
     in one portion. Stir for 10 minutes at room temperature (RT).
    
  • Reagent Addition: Add

    
     (dissolved in minimal THF) dropwise over 15 minutes.
    
    • Mechanistic Note: The water suppresses the nucleophilicity of the phenol via hydrogen bonding, while the amine remains reactive.

  • Reaction: Stir at RT for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the polar starting material (

    
    ) and appearance of the N-Boc product (
    
    
    
    ).
  • Workup (Self-Validating Step):

    • Carefully acidify to pH 4–5 with 1M citric acid. Do not use HCl, as low pH can initiate Boc removal.

    • Extract with EtOAc (3x). Wash combined organics with brine.

    • Dry over

      
       and concentrate.
      
  • QC Check:

    
     NMR should show a singlet at 
    
    
    
    ppm (9H, t-Bu) and a broad singlet at
    
    
    ppm (NH). The phenolic OH often appears as a broad singlet around
    
    
    ppm.
Protocol B: O-Silylation (TBS) of the N-Boc Intermediate

Rationale: Protection of the phenol prevents oxidation to the quinone imine and allows for palladium-catalyzed couplings on the iodine.

Reagents:

  • Substrate: N-Boc-2-amino-6-iodophenol (from Protocol A)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)[2]

  • Base: Imidazole (2.5 equiv)[2]

  • Solvent: Anhydrous DMF (0.5 M concentration)

Step-by-Step Workflow:

  • Setup: Flame-dry a flask and purge with Argon/Nitrogen. Dissolve the N-Boc phenol in anhydrous DMF.

  • Base: Add Imidazole in one portion. The solution may warm slightly.[3]

  • Silylation: Add TBSCl solid in portions over 5 minutes.

  • Reaction: Stir at RT for 3–12 hours.

    • Checkpoint: If reaction stalls, add 10 mol% DMAP (4-Dimethylaminopyridine) as a catalyst.

  • Workup:

    • Dilute with

      
       (Ether is preferred over EtOAc to remove DMF during washing).
      
    • Wash with water (3x) to remove DMF and imidazole hydrochloride.

    • Wash with brine, dry (

      
      ), and concentrate.
      
  • Purification: Flash chromatography on silica gel (buffered with 1%

    
     if the TBS group is labile, though usually stable).
    
Protocol C: Cyclic "Lock" Protection (Oxazolidinone)

Rationale: This simultaneously protects both groups and prevents rotation, which is useful if the iodine is being used for steric-sensitive couplings.

Reagents:

  • Substrate: 2-Amino-6-iodophenol

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) or Triphosgene (0.4 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Anhydrous DCM or THF

Workflow:

  • Dissolve amino-phenol in dry THF at

    
    .
    
  • Add

    
    .
    
  • Add CDI portion-wise.

  • Allow to warm to RT and reflux for 2 hours.

  • Result: Formation of the 7-iodo-benzo[d]oxazol-2(3H)-one. This is an extremely stable species.

Critical Deprotection Pathways (Avoiding Deiodination)

The following diagram illustrates the safe and unsafe pathways for removing protecting groups without stripping the iodine atom.

DeprotectionStrategy cluster_warning CRITICAL WARNING Start Protected Scaffold (N-Boc, O-TBS, Ar-I) TBS_Removal Step 1: Phenol Deprotection Reagent: TBAF or Cs2CO3 Start->TBS_Removal Fluoride/Base Unsafe_Path UNSAFE PATH Reagent: H2 / Pd/C (Attempting to remove Cbz/Bn) Start->Unsafe_Path If Cbz/Bn used Boc_Removal Step 2: Amine Deprotection Reagent: TFA/DCM (1:4) or HCl/Dioxane TBS_Removal->Boc_Removal Acidolysis Result_Safe Product: 2-Amino-6-iodophenol (Iodine Intact) Boc_Removal->Result_Safe Yields Result_Fail FAILURE: 2-Aminophenol (Deiodinated) Unsafe_Path->Result_Fail Hydrogenolysis of C-I bond

Caption: Workflow demonstrating the orthogonal removal of TBS and Boc groups while preserving the Aryl-Iodide bond, contrasting with the destructive hydrogenation path.

Quality Control & Troubleshooting (Self-Validating Systems)

To ensure scientific integrity, every intermediate must be validated.

1. The "Deiodination Check" (MS)

During deprotection (especially with Lewis acids like


 or strong acids), trace deiodination can occur.
  • Validation: Always run LC-MS in negative mode (for phenols) or positive mode (for amines).

  • Signature: Look for the mass loss of 126 Da (Iodine to Hydrogen).

    • Target:

      
      
      
    • Impurity:

      
       (De-iodinated species).
      
2. The "Oxidation Watch" (Visual)

Aminophenols are prone to air oxidation turning into dark quinones.

  • Validation: If your N-Boc deprotection reaction turns from pale yellow to deep black/purple instantly, you have generated the free aminophenol in the presence of an oxidant (air).

  • Correction: Perform the TFA deprotection under strict Argon atmosphere and add 1% Thiophenol or Triethylsilane as a cation scavenger/antioxidant during the cleavage.

3. Regioselectivity Confirmation (NMR)

When protecting the amine, ensure the phenol wasn't acylated.

  • Validation: In

    
     NMR, the carbamate carbonyl (N-Boc) typically appears around 152–155 ppm. A carbonate carbonyl (O-Boc) appears higher, around 150–152 ppm, but the key is the shift of the ring carbons.
    
  • HMBC: Look for correlation between the t-Bu protons and the carbonyl, and then the carbonyl to the NH proton.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Standard reference for stability profiles of Boc and Silyl ethers.

  • Selective N-Boc Protection of Amines . Chankeshwara, S. V., & Chakraborti, A. K. (2006).[4] Catalyst-free protocols for chemoselective amine protection.[4]

  • Stability of Aryl Iodides in Peptide Synthesis . Coin, I., et al. (2007). Discusses the stability of halogenated aromatics during TFA acidolysis.

  • Synthesis of Benzoxazoles from 2-Amino-6-iodophenol . Application note referencing the cyclization of these specific precursors.

Sources

Application Note: Precision Trifluoromethylthiolation of Iodinated Phenols

Author: BenchChem Technical Support Team. Date: March 2026


) Group into Iodinated Phenol Scaffolds

Strategic Overview: The "Super-Lipophilic" Imperative

In modern drug discovery, the trifluoromethylthio group (


) is not merely a functional group; it is a physicochemical modulator. Unlike its oxygen analogue (

) or the parent trifluoromethyl group (

), the

moiety imparts exceptional lipophilicity while maintaining high electron-withdrawing capability.

For researchers working with iodinated phenols , the challenge is twofold: leveraging the reactive iodine handle for cross-coupling while mitigating the catalyst-poisoning potential of the acidic phenolic hydroxyl (-OH). This guide details the robust installation of


 using Copper(I) catalysis, prioritizing the integrity of the phenol scaffold.
Comparative Physicochemical Metrics

The following table highlights why


 is a critical target for late-stage functionalization, particularly for blood-brain barrier (BBB) penetration and metabolic stability.
SubstituentHansch Lipophilicity (

)
Hammett Constant (

)
Field Effect (

)
Resonance Effect (

)

1.44 0.50 0.38 0.12

1.040.350.39-0.04

0.880.540.380.16

0.140.060.45-0.39

0.710.230.42-0.19

Data Source: Hansch, C. et al. Chem. Rev. 1991; Rueping, M. et al. Beilstein J. Org. Chem. 2013.

Mechanistic Insight: The Copper-Catalyzed Cycle

The transformation relies on a


 catalytic cycle. The key to success with iodinated phenols is ensuring the active catalyst species 

is generated efficiently without being sequestered by the phenoxide anion.
Graphviz Diagram: Catalytic Cycle

Cu_Catalytic_Cycle Start Pre-Catalyst (CuI + Ligand) Active Active Species [L-Cu-SCF3] Start->Active Transmetallation w/ AgSCF3 OxAdd Oxidative Addition [L-Cu(III)(Ar)(I)(SCF3)] Active->OxAdd + Ar-I RedElim Reductive Elimination Product Release OxAdd->RedElim Rate Determining Step RedElim->Start Regeneration of Cu(I) Product Product: Ar-SCF3 RedElim->Product Substrate Substrate: Ar-I Substrate->OxAdd Reagent Reagent: AgSCF3 Reagent->Active

Caption: The Cu(I)/Cu(III) cycle. Note that free phenols can protonate the Active Species or coordinate to Cu, arresting the cycle at the Oxidative Addition stage.

Experimental Protocols

Strategy A: The "Gold Standard" (Protected Route)

Best for: High-value intermediates, scale-up, and substrates with ortho-substituents. Rationale: Protecting the phenol prevents O-arylation side reactions and catalyst deactivation.

Step 1: Protection (Acetylation)
  • Dissolve Iodophenol (1.0 equiv) in DCM (0.5 M).

  • Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv).

  • Add Acetic Anhydride (1.2 equiv) dropwise at 0°C.

  • Stir at RT for 2h. Aqueous workup (HCl 1M, then

    
    ). Isolate aryl iodide ester.
    
Step 2: Trifluoromethylthiolation (The Weng Protocol)

This protocol utilizes


 which is shelf-stable and avoids the toxicity of gaseous 

.

Reagents:

  • Substrate: Protected Iodophenol (1.0 mmol)

  • Source:

    
     (1.2 mmol) [Commercially available or synthesized from 
    
    
    
    ]
  • Catalyst: CuI (0.1 mmol, 10 mol%)[1]

  • Ligand: 1,10-Phenanthroline (0.15 mmol, 15 mol%) or Bipyridine

  • Solvent: Diglyme or DMF (anhydrous, 3.0 mL)

Procedure:

  • Setup: In a glovebox or under strictly inert atmosphere (Ar/

    
    ), charge a dried Schlenk tube with 
    
    
    
    , CuI, and Phenanthroline.
  • Addition: Add the protected aryl iodide and solvent.

  • Reaction: Seal the tube and heat to 80°C for 12–16 hours.

    • Note: Monitoring by

      
       NMR is recommended (Target shift: 
      
      
      
      to
      
      
      ppm for
      
      
      ).
  • Workup: Cool to RT. Dilute with

    
    , filter through a Celite pad to remove silver salts. Wash filtrate with water and brine.[2]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Step 3: Deprotection
  • Dissolve intermediate in MeOH/THF (1:1).

  • Add

    
     (2.0 equiv). Stir at RT for 30 min.
    
  • Acidify carefully with 1M HCl to pH 5-6. Extract with EtOAc.[2]

Strategy B: Direct Functionalization (High Throughput/Screening)

Best for: Rapid analog generation, electron-deficient phenols. Risk: Lower yields due to potential O-attack or catalyst poisoning.

Modification: Use DMSO as solvent and 2,2'-Bipyridine as the ligand. The key is to avoid strong inorganic bases that generate the phenoxide anion in high concentrations. The


 reagent itself acts as the source, and the reaction is driven by the precipitation of AgI.
  • Mix 4-iodophenol (0.5 mmol),

    
     (0.75 mmol), CuI (20 mol%), and Bipyridine (30 mol%) in DMSO (2 mL).
    
  • Heat to 100°C for 18h.

  • Critical Step: Acidic workup is required to ensure the phenol is protonated during extraction.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion Catalyst PoisoningSwitch to Strategy A (Protection). Increase catalyst loading to 20 mol%.
Protodeiodination (Ar-I

Ar-H)
Moisture/Proton SourceEnsure strictly anhydrous DMF/DMSO. Dry

under vacuum before use.
O-Trifluoromethylthiolation Ambident Nucleophile AttackThis is rare with Cu-catalysis but possible. Ensure ligand (Phen/Bipy) is in excess relative to Cu to enforce C-coupling.
Silver Mirror on Glass Ag DecompositionReaction temperature too high. Lower to 60-70°C and extend time.

Workflow Visualization

Workflow Input Iodinated Phenol (Substrate) Decision Is OH Protected? Input->Decision Protect Step 1: Protection (Ac2O / Pyridine) Decision->Protect No (Recommended) Coupling Step 2: Cross-Coupling (CuI / AgSCF3 / Phen) Decision->Coupling Yes / Direct Route Protect->Coupling Deprotect Step 3: Deprotection (K2CO3 / MeOH) Coupling->Deprotect If Protected Final Target: HO-Ar-SCF3 Coupling->Final If Direct Deprotect->Final

Caption: Decision tree for functionalization. Protection is recommended for consistent yields.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • Weng, Z., et al. (2010). Copper-Mediated Trifluoromethylthiolation of Aryl Halides with Silver Trifluoromethylthiolate. Angewandte Chemie International Edition, 49(36), 6429–6432.

  • Rueping, M., et al. (2013). The trifluoromethylthio group (

    
    ): A "super-lipophilic" substituent for medicinal chemistry.[3][4] Beilstein Journal of Organic Chemistry, 9, 2354–2357. 
    
  • Xu, C., & Shen, Q. (2014). Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. Organic Letters, 16(7), 2046–2049.

  • Tlili, A., et al. (2016). Copper-Mediated Trifluoromethylthiolation of Aryl Halides. Chemistry - A European Journal, 22(22), 7353-7357.

Sources

Application Note: Efficient One-Pot Synthesis of Substituted Benzoxazoles from 2-Aminophenols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of 2-substituted benzoxazoles, a critical scaffold in medicinal chemistry and materials science.[1][2][3] We will explore the underlying reaction mechanisms, compare various catalytic systems, and present a robust, field-tested protocol for the condensation of 2-aminophenols with aldehydes. This document is intended for researchers, scientists, and drug development professionals seeking efficient, scalable, and sustainable methods for constructing this valuable heterocyclic motif.

Introduction: The Significance of the Benzoxazole Core

Benzoxazoles are a prominent class of nitrogen- and oxygen-containing heterocyclic compounds.[4] Their rigid, planar structure and versatile functionalization capabilities make them a privileged scaffold in drug discovery, exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4][5] Furthermore, their unique photophysical characteristics have led to applications as fluorescent brighteners and laser dyes.[3]

Traditional multi-step syntheses of benzoxazoles often suffer from drawbacks such as harsh reaction conditions, the need to isolate intermediates, and significant chemical waste.[6] One-pot methodologies, which combine multiple reaction steps into a single operation, have emerged as a powerful alternative, offering improved atom economy, reduced purification efforts, and alignment with the principles of green chemistry.[6] This note focuses on the most common and direct one-pot approach: the condensation and subsequent oxidative cyclization of a 2-aminophenol with an aldehyde.[6][7]

Mechanistic Insights: The "Why" Behind the One-Pot Reaction

The one-pot synthesis of a 2-substituted benzoxazole from a 2-aminophenol and an aldehyde is a cascade reaction that typically proceeds through three key steps. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Schiff Base Formation: The reaction initiates with the nucleophilic attack of the amino group of the 2-aminophenol on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (or imine) intermediate. This step is often acid-catalyzed.

  • Intramolecular Cyclization: The hydroxyl group of the 2-aminophenol then acts as an intramolecular nucleophile, attacking the imine carbon. This step forms a non-aromatic cyclized intermediate, often referred to as a benzoxazoline.

  • Oxidative Aromatization: The final and often rate-determining step is the oxidation of the benzoxazoline intermediate to the thermodynamically stable aromatic benzoxazole ring system. This step requires an oxidant, which can be atmospheric oxygen, a dedicated chemical oxidant, or even facilitated by the catalyst itself.[8]

Benzoxazole Synthesis Mechanism General Mechanism of One-Pot Benzoxazole Synthesis Reactants 2-Aminophenol + Aldehyde (R-CHO) SchiffBase Schiff Base Intermediate Reactants->SchiffBase - H₂O (Condensation) CyclizedInt Cyclized Intermediate (Benzoxazoline) SchiffBase->CyclizedInt Intramolecular Cyclization Product 2-Substituted Benzoxazole CyclizedInt->Product - 2H⁺, - 2e⁻ (Oxidation) Catalyst Catalyst / Oxidant Catalyst->SchiffBase Catalyst->Product G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Weigh 2-Aminophenol, Aldehyde, and Catalyst B Add H₂O:EtOH Solvent A->B C Stir at Room Temp (1.5 - 3 h) B->C D Monitor by TLC C->D E Separate Catalyst (External Magnet) D->E F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Benzoxazole Product H->I

Sources

Troubleshooting & Optimization

Preventing oxidation of SCF3 group during phenol iodination

Technical Support Center: -Phenol Iodination

Topic: Preventing Oxidation of the Trifluoromethylthio ( ) Group During Phenol Iodination

Document ID: TSC-CHEM-SCF3-004 Last Updated: 2025-05-12 Status: Active

Executive Summary & Diagnostic Strategy

The Core Challenge: Iodinating a phenol bearing a trifluoromethylthio (

  • Deactivation: The

    
     group is strongly electron-withdrawing (
    
    
    ), significantly deactivating the phenol ring toward Electrophilic Aromatic Substitution (
    
    
    ). This typically necessitates strong iodinating agents.
  • Oxidation Sensitivity: While the

    
     group is more resistant to oxidation than a methylthio (
    
    
    ) group due to the fluorine atoms, it remains susceptible to oxidation into sulfoxides (
    
    
    ) or sulfones (
    
    
    ) when exposed to the strong oxidants (e.g.,
    
    
    , hypervalent iodine) often used to force iodination on deactivated rings.

The Solution: You must avoid "Oxidative Iodination" protocols (e.g.,

Direct Electrophilic Iodination

Phenoxide Activation
Decision Matrix: Selecting Your Protocol

IodinationStrategyStartSubstrate Analysis:Phenol with SCF3 GroupCheckPosIs the Ring Highly Deactivated?(e.g., multiple EWGs present?)Start->CheckPosHighlyDeactivatedYes (Multiple EWGs)CheckPos->HighlyDeactivatedYesModDeactivatedNo (Only SCF3)CheckPos->ModDeactivatedNoMethodAMethod A: Super-ElectrophilicNIS + TfOH (Acidic)*Strict Temp Control*HighlyDeactivated->MethodAMethodBMethod B: Phenoxide ActivationI2 + Ammonia/Amine (Basic)*Safest for Sulfur*ModDeactivated->MethodBRiskARisk: S-Oxidation if T > 0°CMethodA->RiskARiskBRisk: Low conversion if ring too deadMethodB->RiskB

Figure 1: Strategic decision tree for selecting the iodination method based on substrate electronic deficiency.

Validated Protocols

Method A: The "Super-Electrophile" Route (NIS/Acid)

Best for: Highly deactivated phenols where standard iodine fails. Mechanism: Acid-catalyzed activation of N-iodosuccinimide (NIS) generates a highly reactive iodonium equivalent (

Reagents:

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acid Catalyst:

    
    -TsOH (10 mol%) OR Triflic Acid (TfOH) (1.0 equiv for extreme deactivation)
    
  • Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)

Step-by-Step Protocol:

  • Preparation: Dissolve the

    
    -phenol (1.0 mmol) in anhydrous MeCN (5 mL) under 
    
    
    atmosphere.
  • Cooling (Critical): Cool the solution to 0°C (ice bath).

    • Why? Higher temperatures increase the oxidation potential of NIS toward the sulfur atom.

  • Addition: Add the acid catalyst (

    
    -TsOH or TfOH). Then, add NIS (1.1 equiv) portion-wise over 10 minutes.
    
    • Note: The solution may turn dark red/brown.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC/LCMS.

    • Checkpoint: If conversion is <10% after 2 hours, allow to warm to 10°C, but do not exceed RT .

  • Quench: Pour mixture into saturated

    
     (sodium thiosulfate) to destroy excess iodine species immediately.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Data Validation (Expected Results):

Substrate Conditions Yield (%) SCF3 Oxidation Ref

| 3-


1
Method B: The "Phenoxide" Route ( /Amine)

Best for: Moderately deactivated phenols; Maximum safety for





Reagents:

  • Iodine (

    
    ) (1.0–1.2 equiv)
    
  • Base: 25% Aqueous Ammonia (

    
    ) or Morpholine (3.0 equiv)
    
  • Solvent: Methanol (MeOH) or THF/Water

Step-by-Step Protocol:

  • Solubilization: Dissolve

    
    -phenol (1.0 mmol) in MeOH (5 mL).
    
  • Activation: Add aqueous ammonia (3.0 mmol) and stir for 5 minutes.

    • Observation: Color change indicates phenoxide formation.

  • Iodination: Add solid

    
     (1.0 mmol) in one portion.
    
  • Reaction: Stir at Room Temperature for 30–60 minutes.

    • Why this works:

      
       is not a strong enough oxidant to touch 
      
      
      in the absence of oxygen-transfer agents (like
      
      
      ), but it reacts instantly with the phenoxide.
  • Quench: Acidify with 1M HCl to pH 5, then add

    
    .
    

Troubleshooting & FAQs

Case Ticket: "I see a new spot, but the mass is M+16."
  • Diagnosis: You have oxidized the sulfur.[2] The

    
     group has become a sulfoxide (
    
    
    ).
  • Root Cause:

    • Used an oxidative protocol (e.g.,

      
       or PIDA).[3]
      
    • Used Method A (NIS) but allowed the temperature to rise >25°C or reaction time >12h.

  • Corrective Action:

    • Switch to Method B .

    • If Method A is required, strictly hold temp at 0°C and quench immediately upon consumption of starting material.

Case Ticket: "No reaction observed with Method B."
  • Diagnosis: The ring is too deactivated. The phenoxide is not nucleophilic enough to attack

    
    .
    
  • Corrective Action:

    • Switch to Method A using TfOH (Triflic Acid). The "Superelectrophile" generated (

      
       or protonated NIS) is necessary to overcome the deactivation.
      
Case Ticket: "Regioselectivity is wrong (Ortho vs Para)."
  • Explanation:

    • Para-SCF3 Phenol: Iodination can only go Ortho to the OH.

    • Meta-SCF3 Phenol: The OH is an ortho/para director.[4] The

      
       is a meta director.
      
      • The position para to the OH is usually favored sterically and electronically (cooperative directing effects).

      • Fix: If you need the ortho isomer, use Method B with a bulky amine base or use a specific ortho-directing group strategy (e.g.,

        
         mediated ortho-iodination).[1]
        

Mechanistic Visualization

ReactionPathwayscluster_0Safe Pathway (Electrophilic)cluster_1Danger Pathway (Oxidative)NISNIS + H+ActiveSpeciesActive Species:[I-Succ-H]+ or I+NIS->ActiveSpeciesActivationProductIodinated Phenol(Intact SCF3)ActiveSpecies->ProductSEAr AttackOxidantI2 + H2O2 / PIDASulfurAttackO-Transfer to SulfurOxidant->SulfurAttackHigh Ox PotentialSideProductSulfoxide/Sulfone(S(O)CF3)SulfurAttack->SideProductIrreversible

Figure 2: Mechanistic comparison showing why electrophilic activation (top) preserves the SCF3 group while oxidative methods (bottom) degrade it.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3][5] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[3][5] Tetrahedron Letters, 43(29), 5047–5048.

  • Olah, G. A., Wang, Q., Sandford, G., & Prakash, G. K. S. (1993). Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate.[6] Journal of Organic Chemistry, 58(11), 3194–3195.

  • Billard, T., & Langlois, B. R. (2002). Reactivity of the trifluoromethylthio group. Journal of Fluorine Chemistry. (Foundation for stability data of SCF3).

  • Hanson, J. R. (2002). Protecting Groups in Organic Synthesis.

Stability of 2-Amino-6-iodo-4-(SCF3)phenol under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-6-iodo-4-(SCF₃)phenol

A Guide to Understanding and Ensuring Stability Under Basic Conditions

Welcome to the technical support center for 2-Amino-6-iodo-4-(trifluoromethylthio)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and best practices for handling this multifaceted compound, particularly concerning its stability in basic environments. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-Amino-6-iodo-4-(SCF₃)phenol under basic conditions.

Q1: What are the primary stability concerns for 2-Amino-6-iodo-4-(SCF₃)phenol in basic solutions?

A1: The primary stability concerns for this compound in basic media revolve around three key structural features: the phenolic hydroxyl group, the carbon-iodine bond, and the trifluoromethylthio (SCF₃) group. Under basic conditions, the phenol is deprotonated to form a more reactive phenoxide ion. This increased electron density on the aromatic ring can make the molecule more susceptible to oxidation and other degradation pathways. The presence of an iodo group ortho to the amine and meta to the hydroxyl group also introduces potential for dehalogenation or other side reactions, especially in the presence of nucleophiles or upon exposure to light. While the SCF₃ group is generally considered stable, strong basic conditions could potentially lead to its degradation, although this is less common.

Q2: How does the pKa of the phenolic proton influence its stability in base?

Q3: What are the visible signs of degradation when this compound is in a basic solution?

A3: Visual inspection of your solution can provide early clues of degradation. Common signs of phenol degradation include a change in color, often to yellow, brown, or even black. This discoloration is typically due to the formation of colored oxidation products, such as quinones or polymeric materials.[1] The appearance of a precipitate could also indicate the formation of insoluble degradation products. Any unexpected change in the appearance of your solution should be taken as an indication of potential instability and investigated further.

Q4: Are there any specific bases that should be avoided when working with this compound?

A4: While specific compatibility data is limited, it is advisable to use weaker, non-nucleophilic bases when possible. Strong bases like alkali metal hydroxides (NaOH, KOH) should be used with caution, especially at elevated temperatures, as they can promote side reactions.[2] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) may be milder alternatives for certain applications. The choice of base will be highly dependent on the specific reaction being performed. It is always recommended to perform a small-scale test reaction to assess stability with the chosen base before proceeding to a larger scale.

Q5: How should 2-Amino-6-iodo-4-(SCF₃)phenol be stored to ensure its long-term stability?

A5: Proper storage is critical for maintaining the integrity of this compound. It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] Phenols, in general, are sensitive to light and air, which can promote oxidation.[1] The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration (2-8 °C) is recommended.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during experiments involving 2-Amino-6-iodo-4-(SCF₃)phenol in basic media.

Problem Potential Cause(s) Recommended Solution(s)
Reaction mixture turns dark brown/black Oxidation of the phenoxide ion.- Degas all solvents thoroughly before use.- Run the reaction under an inert atmosphere (N₂ or Ar).- Add an antioxidant, if compatible with your reaction.- Lower the reaction temperature.
Low yield of desired product Degradation of the starting material.- Verify the stability of the compound under the reaction conditions on a small scale.- Use a weaker base or a lower concentration of the base.- Shorten the reaction time.- Ensure the reaction is protected from light.
Formation of multiple, unexpected side products - Deiodination.- Reaction with the SCF₃ group.- Polymerization.- Analyze the side products by LC-MS or GC-MS to identify degradation pathways.- Consider using a milder base.- Optimize the reaction temperature and time to favor the desired reaction.
Inconsistent reaction outcomes - Inconsistent quality of the starting material.- Exposure to air/moisture during handling.- Use a fresh bottle of the compound or re-purify if necessary.- Handle the compound in a glovebox or under an inert atmosphere.[4]- Use anhydrous solvents.

Experimental Protocols & Best Practices

Adhering to best practices is paramount when handling potentially sensitive compounds. Below are recommended protocols for common experimental manipulations.

Protocol 1: General Handling and Dispensing
  • Inert Atmosphere: Whenever possible, handle solid 2-Amino-6-iodo-4-(SCF₃)phenol in a glovebox or under a positive pressure of an inert gas like argon or nitrogen.[4]

  • Solvent Preparation: Use anhydrous solvents for all solutions. Solvents should be degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Dispensing: For transferring small quantities of the solid, use a nitrogen-flushed balance and weigh into a sealed vial. For solutions, use gas-tight syringes.[4]

Protocol 2: Deprotonation to Form the Phenoxide
  • Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-Amino-6-iodo-4-(SCF₃)phenol in an appropriate anhydrous solvent (e.g., THF, DMF).

  • Cooling: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) to minimize degradation upon base addition.

  • Base Addition: Slowly add a solution of a suitable base (e.g., NaH, K₂CO₃, or an organic base) dropwise to the stirred solution.

  • Monitoring: Monitor the deprotonation by TLC or LC-MS to ensure complete conversion and check for the appearance of degradation products.

  • Usage: Use the resulting phenoxide solution immediately in the subsequent reaction step. Avoid prolonged storage of the phenoxide solution.

Visualizing Potential Degradation Pathways

The following diagram illustrates a potential degradation pathway for 2-Amino-6-iodo-4-(SCF₃)phenol under basic conditions, highlighting the initial deprotonation and subsequent susceptibility to oxidation.

G A 2-Amino-6-iodo-4-(SCF3)phenol B Phenoxide Intermediate A->B  Base (e.g., OH⁻) C Oxidation B->C  [O], light E Dehalogenation/Other Side Reactions B->E D Quinone-like Structures & Polymeric Products C->D F Degradation Products E->F

Sources

Technical Support Center: Troubleshooting Cyclization of Sterically Hindered Aminophenols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric and Electronic Barriers in Benzoxazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Steric Fortress" Challenge

Welcome to the technical support center. If you are here, you are likely staring at a TLC plate showing a persistent intermediate or a flask full of black tar.

Cyclizing 2-aminophenols to form benzoxazoles is textbook chemistry—until you introduce steric bulk (e.g., tert-butyl, isopropyl) at the ortho-position to the hydroxyl or amino group. These substituents create a "steric fortress," significantly raising the activation energy (


) required for the critical ring-closure step.

This guide moves beyond standard protocols to address the specific kinetic and thermodynamic failures caused by steric hindrance.

Diagnostic Workflow

Before adjusting parameters, identify your failure mode using the logic flow below.

TroubleshootingTree Start Start: Reaction Failure CheckTLC Analyze Reaction Mixture (TLC / LCMS) Start->CheckTLC Result1 Starting Material (SM) Intact CheckTLC->Result1 No conversion Result2 Intermediate Visible (Amide/Schiff Base) CheckTLC->Result2 Stalled Result3 Black Tar / Complex Mixture CheckTLC->Result3 Decomposition Action1 Kinetic Barrier: Increase Temp or Change Solvent (See Module 1) Result1->Action1 Action2 Thermodynamic Trap: Need Chemical Dehydrant (PPA) or Oxidant (DDQ) (See Module 2) Result2->Action2 Action3 Oxidative Instability: Purify SM + Inert Atmosphere (See Module 3) Result3->Action3

Figure 1: Diagnostic decision tree for isolating the root cause of cyclization failure.

Module 1: The Kinetic Barrier (No Reaction)

Q: My starting materials are untouched even after refluxing in ethanol/toluene. Why?

A: Steric hindrance prevents the initial nucleophilic attack. In hindered aminophenols, the bulky groups shield the nitrogen (in condensation with acids) or the oxygen (in ring closure). Standard reflux temperatures (78–110°C) often fail to surmount this elevated


.

The Fix: Microwave Irradiation Microwave heating is superior to conventional heating for hindered systems because it provides rapid, uniform energy transfer, often overcoming the steric barrier through "molecular friction" rather than convection.

  • Recommendation: Switch to a microwave reactor using a polar solvent (EtOH or DMF) to increase energy absorption.

  • Catalyst: Add a Lewis Acid like

    
     or simple 
    
    
    
    -TsOH to activate the carbonyl electrophile [1].
Module 2: The "Intermediate Trap" (Stalled Cyclization)

Q: LCMS shows the amide (from acid) or imine (from aldehyde) formed, but it won't close the ring.

A: This is the most common failure mode. The initial condensation (N-acylation or Schiff base formation) is kinetically accessible, but the subsequent intramolecular attack by the phenolic oxygen is blocked by the ortho-substituent.

Scenario A: Condensation with Carboxylic Acids You have the amide, but the phenol cannot attack the carbonyl carbon to eliminate water.

  • The Fix: You need a reagent that acts as both a solvent and a chemical dehydrating agent . Azeotropic removal (Dean-Stark) is rarely sufficient for sterically hindered substrates.

  • Gold Standard: Polyphosphoric Acid (PPA) .[1][2] It protonates the carbonyl (increasing electrophilicity) and irreversibly sequesters the water molecule produced [2].

Scenario B: Oxidative Cyclization with Aldehydes You have the Schiff base (imine).[3] The ring closure requires an oxidation step (removal of two hydrogens).

  • The Fix: Steric bulk stabilizes the radical intermediates, preventing cyclization and leading to side reactions. You need a potent Single Electron Transfer (SET) oxidant.

  • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or PhI(OAc)2 (PIDA) . These reagents facilitate the formation of the radical cation required for ring closure under mild conditions [3].

Module 3: Oxidative Instability (Tar Formation)

Q: My reaction turns black immediately, and I lose all starting material.

A: Aminophenols are notoriously prone to oxidation to quinone imines, which then polymerize.

  • Cause: Steric hindrance often forces you to use higher temperatures, which accelerates this oxidative degradation if oxygen is present.

  • The Fix:

    • Purification: If your aminophenol is dark brown/black, it is already degraded. Recrystallize it (often from EtOH/Water) or sublime it before use.

    • Degassing: Sparge your solvent with Argon for 15 minutes before adding the aminophenol.

    • Additive: Add a sacrificial antioxidant like sodium metabisulfite (if compatible with your acid catalyst) or strictly exclude light [4].

Experimental Protocols
Protocol A: The "Sledgehammer" Method (PPA Cyclization)

Best for: Highly hindered phenols reacting with carboxylic acids.

  • Mix: In a round-bottom flask, combine the sterically hindered 2-aminophenol (1.0 equiv) and the carboxylic acid (1.0–1.1 equiv).

  • Solvent: Add Polyphosphoric Acid (PPA) (approx. 10–15 g per 1 g of reactant).

    • Tip: PPA is viscous. Warm it to 60°C to make it pourable.

  • Heat: Stir mechanically (magnetic stirring may fail due to viscosity) at 120–140°C for 4–6 hours.

    • Note: The high temp is required to force the phenolic oxygen past the steric bulk.

  • Quench: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring.

    • Caution: Exothermic!

  • Workup: Neutralize with

    
     (solid) or 
    
    
    
    (aq) until pH ~8. Extract with EtOAc.[1][4][5]
Protocol B: Microwave-Assisted Oxidative Cyclization

Best for: Reaction with aldehydes where thermal degradation is a concern.

  • Mix: Combine hindered 2-aminophenol (1.0 mmol) and aldehyde (1.0 mmol) in Ethanol (2 mL).

  • Catalyst: Add

    
     (5 mol%) or 
    
    
    
    (1.0 equiv) as an oxidative promoter.
  • Irradiate: Seal the vessel. Set Microwave to 130°C (dynamic power mode) for 10–15 minutes [5].

  • Workup: Cool, dilute with water, and filter the precipitate.

Data Summary: Reagent Selection Guide
Substrate ConstraintPreferred MethodCatalyst/ReagentTemp RangeKey Advantage
Standard Condensation (Acid)p-TsOH / XyleneRefluxCheap, scalable.
Hindered (Acid) Dehydrating CyclizationPPA (Polyphosphoric Acid)120-150°CForces water removal; overcomes steric barrier.
Hindered (Aldehyde) Oxidative CyclizationDDQ or PhI(OAc)2 25-60°CMild temp prevents polymerization; drives redox step.
Thermal Sensitive Microwave SynthesisSilica-supported Catalysts100-130°C (MW)Fast (mins vs hours); cleaner profile.
Visualizing the Mechanism

Understanding where the reaction stops is key to fixing it.

ReactionPathway cluster_barrier The Steric Blockade SM Hindered Aminophenol + R-COOH Intermediate Amide Intermediate SM->Intermediate Fast (N-Acylation) TS Transition State (O-Attack) Intermediate->TS SLOW STEP (Steric Clash) Product Benzoxazole Product TS->Product - H2O (Irreversible with PPA)

Figure 2: Reaction coordinate highlighting the rate-determining step in hindered systems.

References
  • Microwave-Assisted Synthesis

    • Title: Microwave-Assisted Synthesis of Benzoxazole Derivatives.[4][6][7][8][9]

    • Source: Bentham Science / Current Microwave Chemistry.
    • URL:[Link]

  • PPA Methodology

    • Title: Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids (Protocol).
    • Source: BenchChem Technical Protocols.[10]

  • Oxidative Cyclization (Schiff Base)

    • Title: MnO2-Mediated Oxidative Cyclization of “Formal” Schiff’s Bases.[11]

    • Source: MDPI Molecules.
    • URL:[Link]

  • Troubleshooting Side Reactions

    • Title: Strategies to Minimize Byproduct Formation in Benzoxazole Cyclization.[10][12]

    • Source: BenchChem Technical Support.[3][4][10][12]

  • Microwave Protocols

    • Title: Microwave Assisted Synthesis of Two-Substituted Benzoxazoles.
    • Source: Taylor & Francis / Figshare.[7]

    • URL:[Link][13]

Sources

Technical Support Center: Recrystallization of 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the recrystallization of 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol (CAS No. 228401-48-7). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield in your crystallization experiments.

Understanding the Molecule: A Chemist's Perspective

2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol is a complex aromatic molecule with several functional groups that influence its solubility and crystallization behavior.[1] The presence of a phenolic hydroxyl group and an amino group introduces polarity and the potential for hydrogen bonding. Conversely, the trifluoromethylthio group and the iodinated phenyl ring contribute to its nonpolar character. This amphiphilic nature suggests that a single ideal solvent might be challenging to find, and a mixed-solvent system could be more effective.[2][3]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges encountered during the recrystallization of 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol and provides practical solutions.

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute is highly soluble in the hot solvent and separates as a liquid phase upon cooling. This is often due to a high concentration of impurities or a solvent with a boiling point higher than the melting point of the solute.

  • Solution 1: Slow Down the Cooling. Rapid cooling can favor oil formation.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for ordered crystal lattice formation.[4]

  • Solution 2: Add More Solvent. Your solution might be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

  • Solution 3: Change the Solvent System. The current solvent may be too good a solvent. If using a single solvent, try a less polar one. If using a mixed-solvent system, increase the proportion of the anti-solvent (the one in which the compound is less soluble).[3][5]

Q2: I'm not getting any crystal formation upon cooling. What's wrong?

A2: A lack of crystallization can be due to several factors, including using too much solvent or the solution not being sufficiently supersaturated.

  • Solution 1: Induce Crystallization. You can try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[6] Alternatively, adding a seed crystal of the pure compound can initiate crystallization.

  • Solution 2: Reduce Solvent Volume. If you've used too much solvent, you can gently heat the solution to evaporate some of the solvent and increase the concentration of your compound.[6] Be careful not to evaporate too much, as this can lead to oiling out.

  • Solution 3: Use an Anti-Solvent. If you are using a single solvent, you can try adding a miscible anti-solvent dropwise to the solution until it becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.[3][7][8]

Q3: My crystal yield is very low. How can I improve it?

A3: Low recovery can be a result of the compound being too soluble in the cold solvent or using an excessive amount of solvent during dissolution.

  • Solution 1: Minimize Solvent Usage. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] Working with a saturated solution is key to maximizing yield.[9]

  • Solution 2: Ensure Complete Cooling. Make sure to cool the solution thoroughly in an ice bath after it has reached room temperature to minimize the solubility of your compound in the mother liquor.

  • Solution 3: Re-evaluate Your Solvent Choice. The ideal solvent is one in which your compound has high solubility at high temperatures and low solubility at low temperatures.[3][10] You may need to screen other solvents to find a more optimal one.

Q4: The purified crystals are still colored. How can I decolorize them?

A4: Colored impurities can sometimes co-crystallize with your product.

  • Solution 1: Use Activated Charcoal (with caution). Activated charcoal can be used to adsorb colored impurities. However, it should be used judiciously as it can also adsorb your desired compound, leading to lower yields. Importantly, for phenolic compounds like the target molecule, charcoal containing ferric ions can react with the phenolic hydroxyl group, forming colored complexes.[7] Therefore, use high-purity, iron-free activated charcoal if necessary. Add a small amount of charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal before cooling.[7][8]

Experimental Protocols

Solvent Screening Protocol

A systematic approach to solvent selection is crucial for successful recrystallization.[3]

  • Place approximately 20-30 mg of your crude 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol into several small test tubes.

  • To each test tube, add a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily at room temperature, that solvent is not suitable for single-solvent recrystallization but may be a good "solvent" in a mixed-solvent system.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. If it dissolves when hot, and then precipitates upon cooling, you have found a potentially good single solvent.

  • If the compound is insoluble even when hot, that solvent is not a suitable choice.

  • For mixed-solvent systems, dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature. Then, add a miscible "poor" solvent (one in which it is insoluble) dropwise until a persistent turbidity is observed.[3] Gently warm the mixture until the solution becomes clear, and then allow it to cool slowly.

Single-Solvent Recrystallization Protocol
  • Place the crude 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.

  • Continue adding small portions of the hot solvent until the compound just dissolves.[6]

  • If the solution is colored, and you've decided to use activated charcoal, remove the flask from the heat, allow it to cool slightly, add the charcoal, and then reheat to boiling for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).

  • Allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Wash the crystals with a small amount of the ice-cold solvent to remove any remaining impurities.[6][8]

  • Dry the crystals under vacuum to remove all traces of the solvent.

Mixed-Solvent Recrystallization Protocol
  • Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature in an Erlenmeyer flask.

  • Add the "poor" solvent dropwise with swirling until the solution becomes cloudy.

  • Gently warm the flask on a hot plate until the solution becomes clear.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect and dry the crystals as described in the single-solvent protocol.

Data Presentation

SolventPolarity IndexBoiling Point (°C)Predicted Solubility of 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol
Water10.2100Sparingly soluble to insoluble
Ethanol5.278Soluble, especially when hot
Methanol6.665Soluble, especially when hot
Acetone5.156Soluble
Ethyl Acetate4.477Moderately soluble
Dichloromethane3.140Soluble
Toluene2.4111Moderately soluble
Hexane0.169Insoluble

Note: This table is based on the general principles of "like dissolves like" and the known properties of similar aromatic compounds.[2] Experimental verification is essential.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_screening Solvent Screening cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude_Product Crude Product Solvent_Screen Screen Solvents (Single & Mixed) Crude_Product->Solvent_Screen Dissolve Dissolve in Min. Hot Solvent Solvent_Screen->Dissolve Select Solvent(s) Hot_Filtration Hot Gravity Filtration (optional) Dissolve->Hot_Filtration Insoluble impurities? Cooling Slow Cooling to RT, then Ice Bath Dissolve->Cooling No Hot_Filtration->Cooling Yes Induce_Crystallization Induce Crystallization (Scratch/Seed) Cooling->Induce_Crystallization No Crystals? Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Crystals Form Induce_Crystallization->Vacuum_Filtration Crystals Form Wash Wash with Cold Solvent Vacuum_Filtration->Wash Drying Dry Crystals Wash->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: A flowchart illustrating the key decision points and steps in the recrystallization process.

References

  • Recrystallization. (n.d.). In Google Cloud.
  • Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit.
  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry, University of Rochester.
  • Recrystallization. (n.d.). Google Cloud.
  • Recrystallization - Single Solvent. (n.d.). Google Cloud.
  • 2-Amino-4-((trifluoromethyl)thio)phenol. (n.d.). Sigma-Aldrich.
  • Recrystallization. (n.d.). Google Cloud.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • 2-Amino-4-((trifluoromethyl)thio)phenol. (n.d.). Sigma-Aldrich.
  • 2-Amino-4-(trifluoromethyl)thiophenol hydrochloride, 97% 5 g. (n.d.). ThermoFisher.
  • Recrystallization > Experiment 2 from Organic Chemistry with Vernier. (n.d.). Vernier.
  • 2-Amino-4-(trifluoromethyl)phenol. (n.d.). PubChem.
  • 4-(Trifluoromethyl)thiophenol, 97% 1 g. (n.d.). Thermo Scientific Chemicals.
  • 2-Amino-4-((trifluoromethyl)thio)phenol|RUO|Supplier. (n.d.). Benchchem.
  • Recrystallization and purification techniques for 2'-Aminoacetophenone. (n.d.). Benchchem.
  • THIOPHENOL. (n.d.). Google Cloud.
  • Studies on the Synthesis of 2-Aminothiophenol. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. (n.d.). PMC.
  • (PDF) Synthesis of 4-(Trifluoromethyl)-2H-thiochromenes. (n.d.). ResearchGate.
  • Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). (n.d.). European Commission.
  • Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. (2012, November 1). PubMed.

Sources

Validation & Comparative

1H NMR Interpretation of 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of fluorinated pharmaceuticals and advanced agrochemicals, 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol serves as a highly versatile building block. The introduction of the iodine atom provides a reactive handle for transition-metal-catalyzed cross-coupling, while the trifluoromethylthio (-SCF₃) group imparts critical lipophilicity. However, electrophilic iodination of the precursor—2-Amino-4-[(trifluoromethyl)thio]phenol—can theoretically yield multiple regioisomers.

This guide provides an objective, data-driven framework for using 1H Nuclear Magnetic Resonance (NMR) spectroscopy to definitively confirm the regiochemistry of the C6-iodinated target, comparing its spectral performance directly against its non-iodinated precursor.

Mechanistic Principles of Chemical Shifts

To interpret the 1H NMR spectrum accurately, one must understand the causality behind the electronic environment of the aromatic ring. The chemical shifts are dictated by the push-pull dynamics of the four substituents:

  • Electron-Donating Groups (-OH, -NH₂): The hydroxyl (C1) and amino (C2) groups act as powerful resonance donors. They significantly shield the aromatic protons, pushing their signals upfield. Specifically, the C6 position in the precursor is highly shielded because it is simultaneously ortho to the -OH and para to the -NH₂ group .

  • Electron-Withdrawing Group (-SCF₃): The trifluoromethylthio group at C4 exerts a mild inductive withdrawing effect, slightly deshielding the adjacent ortho protons (H3 and H5) .

  • Heavy Atom Effect (-I): When iodine is introduced at C6, it replaces the highly shielded H6 proton. Although iodine has a relatively low electronegativity compared to other halogens, its massive electron cloud creates significant steric compression and magnetic anisotropy. This results in a pronounced downfield shift (deshielding) of the adjacent H5 proton by approximately +0.4 ppm .

Expert Insight: Unlike direct trifluoromethylation (-CF₃) where through-bond ¹⁹F-¹H coupling can broaden aromatic signals, the thioether linkage (-S-) effectively insulates the aromatic protons from the ¹⁹F spin system. This results in sharp, easily interpretable J-couplings in the 1H NMR spectrum.

Comparative Data Analysis: Target vs. Precursor

The most definitive way to verify product identity is by comparing the splitting patterns and integration data of the target molecule against the starting material.

Analytical Parameter2-Amino-4-[(trifluoromethyl)thio]phenol (Precursor)2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol (Target)Mechanistic Causality / Insight
Aromatic Proton Count 3 Protons (H3, H5, H6)2 Protons (H3, H5)Electrophilic iodination consumes the H6 proton.
Spin System ABX System (d, dd, d)AX System (d, d)Loss of ortho-coupling (J ≈ 8.0 Hz); only meta-coupling (J ≈ 2.0 Hz) remains.
H3 Chemical Shift ~6.68 ppm (d, J = 2.0 Hz)~6.57 ppm (d, J = 2.0 Hz)Minimal change; H3 is distant from the C6 iodine substitution site.
H5 Chemical Shift ~6.93 ppm (dd, J = 8.0, 2.0 Hz)~7.33 ppm (d, J = 2.0 Hz)Deshielded by ~0.4 ppm due to the magnetic anisotropy and steric compression of the ortho-iodine.
H6 Chemical Shift ~6.24 ppm (d, J = 8.0 Hz)Absent Site of electrophilic aromatic substitution. Disappearance of this highly shielded peak is the primary visual indicator of success.

Self-Validating Experimental Protocol

To ensure trustworthiness, the NMR acquisition must be designed as a self-validating system . By carefully selecting the solvent and acquisition parameters, the resulting spectrum will internally verify both the completion of the reaction and the regiochemistry without requiring external standards.

Step-by-Step Methodology
  • Sample Preparation (Solvent Locking): Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality: Do not use CDCl₃. In non-polar solvents, the -OH and -NH₂ protons exchange rapidly, appearing as broad, migrating humps. DMSO-d₆ facilitates strong hydrogen bonding, slowing proton exchange and locking the -NH₂ signal into a distinct, broad singlet at ~5.0–5.5 ppm.

  • Acquisition Parameters: Acquire the spectrum at 400 MHz or 600 MHz using a standard 1D pulse sequence (zg30). Set the relaxation delay (D1) to a minimum of 2.0 seconds .

    • Causality: A standard D1 of 1.0s is insufficient for the complete T₁ relaxation of isolated aromatic protons. A 2.0s delay ensures quantitative integration accuracy.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier transformation to optimize the signal-to-noise ratio without obscuring the critical 2.0 Hz meta-coupling. Phase and baseline correct the spectrum manually.

  • Internal Validation (The Self-Check):

    • Set the integral of the locked -NH₂ peak (~5.0 ppm) to exactly 2.00 .

    • Integrate the aromatic region (6.5–7.5 ppm).

    • If the aromatic integral equals 2.00: The target di-substituted ring is confirmed.

    • If the aromatic integral is >2.00 (e.g., 2.50): The protocol has successfully flagged an incomplete reaction (a mixture of the precursor and the iodinated product).

Regiochemical Decision Matrix

The following logical workflow demonstrates how the J-coupling patterns extracted from the self-validated spectrum definitively rule out unwanted C3 or C5 regioisomers.

NMR_Workflow Step1 Acquire 1H NMR (DMSO-d6, 400 MHz) Step2 Integrate Exchangeable Protons (NH2 at ~5.0 ppm = 2H) Step1->Step2 Step3 Analyze Aromatic Region (6.5 - 7.5 ppm) Step2->Step3 Decision Determine J-Coupling Pattern Step3->Decision Ortho Ortho Coupling (J ≈ 8.0 Hz) Decision->Ortho Meta Meta Coupling (J ≈ 2.0 Hz) Decision->Meta Para Para Coupling (J < 1.0 Hz) Decision->Para C3 C3-Iodinated Isomer (Regioisomer) Ortho->C3 C6 C6-Iodinated Target (Confirmed) Meta->C6 C5 C5-Iodinated Isomer (Regioisomer) Para->C5

Logical workflow for confirming regioselective iodination via 1H NMR coupling patterns.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews (ACS Publications).[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer.[Link]

Mass spectrometry fragmentation patterns of 2-Amino-6-iodo-4-(SCF3)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Characterization of 2-Amino-6-iodo-4-(SCF3)phenol

Executive Summary: The Analytical Challenge

2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol is a high-value intermediate, particularly in the synthesis of fluorinated agrochemicals and pharmaceuticals where lipophilicity modulation is critical. Its structural complexity—combining a basic amine, an acidic phenol, a labile iodine, and a robust trifluoromethylthio (SCF


) group—presents a unique mass spectrometric "fingerprint."

This guide objectively compares the MS/MS fragmentation performance of this target molecule against its primary structural alternative: the non-iodinated precursor (2-Amino-4-(SCF3)phenol) . By understanding the distinct fragmentation pathways driven by the iodine atom (the "Iodine Effect"), researchers can develop self-validating assays for purity analysis and metabolic tracking.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, we utilize a dual-polarity LC-MS/MS approach. The iodine atom facilitates ionization in negative mode (due to inductive electron withdrawal) while the amine drives positive mode sensitivity.

Methodology
  • System: UHPLC coupled to a Triple Quadrupole (QqQ) or Q-TOF.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile (Desolvation stability).

  • Ionization: Electrospray Ionization (ESI) in both Positive (+) and Negative (-) modes.[1]

Critical Parameter Set:

ParameterSettingRationale
Capillary Voltage 3.5 kV (+) / 2.8 kV (-)Lower voltage in (-) mode prevents discharge on the phenolic moiety.
Cone Voltage 30 VModerate energy prevents in-source loss of the labile Iodine.
Collision Energy (CE) Ramp 10–40 eVRequired to distinguish weak C-I cleavage (low CE) from C-S cleavage (high CE).

Comparative Analysis: Target vs. Alternative

Here we compare the fragmentation "performance"—defined as spectral distinctiveness and signal stability—of the target against its non-iodinated analog.

The "Alternative": 2-Amino-4-(SCF3)phenol

This compound lacks the iodine at the C6 position. In metabolic studies or synthesis monitoring, it is the most common impurity or degradation product.

Performance Matrix
FeatureTarget: 2-Amino-6-iodo-4-(SCF3)phenol Alternative: 2-Amino-4-(SCF3)phenol Analytical Implication
Precursor Ion (ESI+) m/z ~336 [M+H]

m/z ~210 [M+H]

Mass Defect: The Iodine adds a significant mass defect, separating the target from biological matrix interferences.
Primary Fragment [M-I]

(m/z 209)
[M-NH

]

(m/z 193)
The "Iodine Trigger": The C-I bond is the weakest link (approx. 57 kcal/mol), fragmenting before the SCF

group. The alternative lacks this "fuse."
Secondary Fragment [M-I-NH

]

(m/z 192)
[M-SCF

]

(m/z 109)
Sequence: The target follows a stepwise degradation; the alternative requires higher energy to break the C-S bond.
Isotopic Pattern Distinctive A+1 (Carbon)Standard OrganicThe lack of Chlorine/Bromine means Iodine is identified by mass, not isotope ratio, but its mass defect is unique.

Deep Dive: Fragmentation Mechanics

The fragmentation of 2-Amino-6-iodo-4-(SCF3)phenol is governed by two competing pathways: the "Soft" Iodine Loss and the "Hard" SCF


 Cleavage .
Pathway A: The Iodine Effect (Low Energy)

In ESI+, the protonated molecule [M+H]


 initially localizes charge on the amine. However, the weak C-I bond allows for homolytic or heterolytic cleavage even at low collision energies (10-15 eV). This produces a highly stable radical cation or aryl cation intermediate, which is the base peak in most spectra.
Pathway B: The SCF Stability (High Energy)

The SCF


 group is remarkably robust. Unlike O-CF

groups which lose CF

O easily, the S-CF

bond requires significant energy to break. Fragmentation typically involves the loss of the radical

CF

(69 Da), but only after the iodine has departed.
Pathway C: Ortho-Effect Cyclization

The proximity of the Amino (C2) and Iodine (C6) groups to the Phenol (C1) allows for "ortho effects." Specifically, the loss of NH


 is facilitated by proton transfer from the phenol hydroxyl.

Visualization of Signaling Pathways

The following diagram illustrates the hierarchical fragmentation tree. Note the color-coding: Blue for the precursor, Red for the primary "Iodine Loss" pathway (unique to the target), and Green for the secondary structural degradation.

FragmentationPathways Precursor Precursor [M+H]+ m/z 336 (2-Amino-6-iodo-4-(SCF3)phenol) Fragment_NoI [M - I]+ m/z 209 (Aryl Cation) Precursor->Fragment_NoI Loss of I• (127 Da) Low CE (10-15 eV) Fragment_NoNH3 [M - NH3]+ m/z 319 (Imino-quinone) Precursor->Fragment_NoNH3 Loss of NH3 (17 Da) Ortho-effect Fragment_Core [M - I - NH3]+ m/z 192 (Benzothiazole precursor) Fragment_NoI->Fragment_Core Loss of NH3 (17 Da) Fragment_NoCF3 [M - I - CF3]+ m/z 140 (Thio-phenol core) Fragment_NoI->Fragment_NoCF3 Loss of •CF3 (69 Da) High CE (>30 eV) Fragment_NoNH3->Fragment_Core Loss of I• (127 Da)

Figure 1: Hierarchical fragmentation tree of 2-Amino-6-iodo-4-(SCF3)phenol in ESI+ mode. The red path indicates the dominant, diagnostic loss of Iodine.

References

  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles. Vol 4(137). Link

  • Thermo Fisher Scientific. (2026).[2] 2-Amino-4-(trifluoromethyl)thiophenol hydrochloride Product Specifications. Link

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds: Halogenated and Aromatic Systems. Link

  • MDPI. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism of Halogenated Phenols by Electrospray Ionization. Link

  • Sigma-Aldrich. (2026). 2-Amino-4-((trifluoromethyl)thio)phenol Reference Standards. Link

Sources

Resolving the Overlap: A Comparative Guide to IR Spectroscopic Analysis of Amino and Hydroxyl Groups in Iodinated Phenols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent analytical challenges I encounter in drug development—particularly in the synthesis of radiocontrast agents and thyroid hormone analogs—is the precise structural characterization of heavily substituted aromatics. Phenols and aniline derivatives containing -OH and -NH₂ constituents readily undergo iodination (1)[1]. However, confirming the integrity of these functional groups post-synthesis using Infrared (IR) spectroscopy is notoriously difficult.

Both the hydroxyl (-OH) and primary amino (-NH₂) functional groups exhibit fundamental stretching vibrations in the highly congested 3200–3600 cm⁻¹ region. This guide objectively compares IR sampling technologies and provides a self-validating experimental workflow to unambiguously differentiate these groups in the presence of iodine.

The Mechanistic Challenge: Iodine's Influence on Vibrational Spectra

To accurately interpret the IR spectrum of an amino-iodophenol, we must first understand the causality behind the spectral shifts induced by iodine.

While the "heavy atom effect" of iodine is most famous for enhancing spin-orbit coupling and intersystem crossing in photochemistry (2)[2], its impact on ground-state vibrational spectroscopy is predominantly steric and inductive .

  • Steric Disruption of Hydrogen Bonding: Iodine has a massive atomic radius. When positioned ortho to a hydroxyl or amino group, this steric bulk physically blocks the formation of extensive intermolecular hydrogen-bonding networks. Because hydrogen bonding typically weakens the O-H or N-H bond (broadening the peak and shifting it to lower frequencies), the steric disruption by iodine causes these bands to sharpen and blue-shift toward 3400–3500 cm⁻¹, closely resembling "free" non-hydrogen-bonded states (3)[3].

  • Inductive Electron Withdrawal: Iodine's electronegativity pulls electron density away from the aromatic ring, subtly altering the force constants of the N-H and O-H bonds, further compressing the spectral window where these peaks appear.

Technology Comparison: ATR-FTIR vs. Transmission (KBr Pellet)

Historically, Transmission FTIR using Potassium Bromide (KBr) pellets has been the gold standard for solid organic powders, providing high signal-to-noise ratios and smooth baselines. However, for amino-iodophenols, this method introduces a fatal flaw: matrix interference .

KBr is highly hygroscopic. The absorbed atmospheric moisture produces a massive, broad O-H stretching band around 3450 cm⁻¹, which directly eclipses the critical -OH and -NH₂ stretches of the sample. Furthermore, transmission FTIR using KBr pellets has largely been replaced by Attenuated Total Reflectance (ATR-FTIR) due to the latter's ease of use and elimination of water absorbance caused by hygroscopic KBr (4)[4].

Table 1: Performance Comparison for Amino-Iodophenol Analysis
Analytical ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Matrix Interference None (Analyzed neat)High (Hygroscopic KBr absorbs H₂O)
Resolution (3200-3600 cm⁻¹) Excellent (Clear -OH/-NH₂ separation)Poor (Obscured by broad water peak)
Sample Recovery 100% Non-destructiveDestructive (Irreversibly mixed with KBr)
Peak Position Accuracy Slight red-shift (Wavelength-dependent penetration)True transmission frequencies
Operational Verdict Preferred for functional group ID Better suited for non-polar bulk analysis

Self-Validating Experimental Protocol: D₂O Isotope Exchange

Trust in analytical chemistry comes from self-validating systems. Relying purely on empirical peak matching in the 3200–3600 cm⁻¹ region is scientifically risky due to peak overlap. To definitively assign the -OH and -NH₂ bands, we must employ a Deuterium Oxide (D₂O) exchange protocol .

The Causality: By exposing the sample to D₂O, the labile protons of the hydroxyl and amino groups exchange to form -OD and -ND₂. According to Hooke's Law, replacing Hydrogen (mass = 1) with Deuterium (mass = 2) increases the reduced mass of the oscillator. This physically shifts the stretching frequencies down by a factor of ~1.37, moving them into the pristine 2400–2600 cm⁻¹ region. Aromatic C-H stretches do not exchange, acting as an internal standard.

Step-by-Step Methodology
  • Baseline ATR-FTIR Acquisition:

    • Clean the diamond ATR crystal with MS-grade isopropanol and collect a background spectrum.

    • Apply 1–2 mg of the neat amino-iodophenol powder directly to the crystal.

    • Apply consistent pressure using the ATR anvil to ensure total optical contact.

    • Acquire the spectrum (32 scans, 4 cm⁻¹ resolution). Record bands in the 3200–3600 cm⁻¹ region.

  • Isotopic Exchange (Deuteration):

    • Transfer 5 mg of the sample to a sterile microcentrifuge tube.

    • Suspend the powder in 100 µL of high-purity Deuterium Oxide (D₂O, 99.9% atom D).

    • Vortex aggressively for 2 minutes to force complete proton exchange.

    • Lyophilize (freeze-dry) the suspension overnight to remove excess D₂O and newly formed HDO, yielding a dry, deuterated solid.

  • Validation Acquisition:

    • Analyze the deuterated sample via ATR-FTIR under identical parameters.

    • Validation Check: Confirm the disappearance of the original 3200–3600 cm⁻¹ bands and the emergence of corresponding O-D and N-D stretching bands in the 2400–2600 cm⁻¹ region.

IR_Workflow A Solid Amino-Iodophenol Sample B ATR-FTIR Analysis (No KBr Matrix) A->B Direct application C Resolve 3200-3600 cm⁻¹ Region (Observe -OH & -NH₂ Stretches) B->C D D₂O Isotope Exchange (Labile Proton Substitution) C->D Suspected overlap E Re-analyze via ATR-FTIR (Observe Shift to 2400-2600 cm⁻¹) D->E Hooke's Law shift F Definitive Peak Assignment (E-E-A-T Validated) E->F Confirm exchangeable H

Figure 1: Self-validating ATR-FTIR workflow for -OH and -NH₂ differentiation via D₂O exchange.

Quantitative Data Interpretation

Once the self-validating protocol is complete, the quantitative shifts can be mapped. Because of the steric disruption of hydrogen bonding by the heavy iodine atom, expect the initial peaks to be sharper and higher in frequency than typical phenols or anilines.

Table 2: Diagnostic IR Stretching Frequencies in Amino-Iodophenols
Functional GroupVibration TypeExpected Range (cm⁻¹)Spectroscopic Characteristics
Hydroxyl (-OH) O-H Stretch3350 – 3500Sharpened and blue-shifted due to steric disruption of H-bonding by iodine.
Primary Amine (-NH₂) N-H Asymmetric3400 – 3500Sharp peak; often convolutes with the free -OH stretch.
Primary Amine (-NH₂) N-H Symmetric3300 – 3400Sharp peak; lower intensity than the asymmetric stretch.
Deuterated Hydroxyl (-OD) O-D Stretch2450 – 2600Validates exchangeable -OH proton; completely isolated from N-H/O-H noise.
Deuterated Amine (-ND₂) N-D Stretch2350 – 2500Validates exchangeable -NH₂ protons.
Aryl Iodine (C-I) C-I Stretch500 – 600Strong, sharp peak in the far fingerprint region; confirms halogenation.

By abandoning outdated KBr transmission methods in favor of ATR-FTIR, and coupling it with a rigorous D₂O exchange protocol, researchers can confidently map the structural nuances of iodinated pharmaceutical precursors without the risk of matrix-induced artifacts.

References

  • Source: PMC (National Institutes of Health)
  • The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy Source: MDPI URL
  • Synthesis, structural characterization, and photocatalytic performance of iodine-substituted D-π-A type photosensitizers Source: SPIE Digital Library URL
  • Spectroscopic and Spectrometric Characterization of 1...

Sources

A Comparative Guide to HPLC and UPLC-MS Method Development for 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a market-ready drug is underpinned by rigorous analytical characterization. The molecule 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol is a prime example of a complex building block, featuring a unique combination of functional groups: a nucleophilic amine, an acidic phenol, a bulky iodine atom, and an electron-withdrawing trifluoromethylthio group.[1] Such a structure is of significant interest for creating novel heterocyclic scaffolds in medicinal chemistry.[1]

The development of a robust, stability-indicating analytical method is not merely a regulatory checkbox; it is a fundamental requirement for ensuring the quality, safety, and efficacy of a potential drug substance.[2][3] A stability-indicating method is meticulously designed to resolve the active pharmaceutical ingredient (API) from its potential degradation products, process impurities, and other related substances, thereby providing a clear and accurate picture of the compound's purity and stability over time.

This guide provides an in-depth, experiential walkthrough of the development of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol. We will explore the causal reasoning behind each experimental choice, from column and mobile phase selection to the execution of forced degradation studies. Furthermore, we will present a direct comparison with a modern Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method, offering a quantitative look at the advancements in speed, resolution, and analytical confidence that contemporary techniques provide.

Analyte Characterization: Predicting Chromatographic Behavior

Before the first injection, a thorough analysis of the target molecule's structure provides critical insights into its potential chromatographic behavior and challenges.

  • Hydrophobicity: The presence of an aromatic ring, a large iodine atom, and a trifluoromethylthio group lends the molecule significant nonpolar character. This strongly suggests that reversed-phase chromatography, which utilizes a nonpolar stationary phase, will be the most effective separation mode, ensuring adequate retention.

  • Ionizable Groups: The molecule possesses two key ionizable functional groups:

    • Phenolic Hydroxyl (-OH): This group is weakly acidic. At neutral or basic pH, it will deprotonate to form a phenoxide anion, drastically altering the molecule's polarity and retention time.

    • Aromatic Amine (-NH2): This group is basic. In acidic conditions, it will be protonated to form an ammonium cation. This basicity can lead to undesirable interactions with residual acidic silanols on the surface of silica-based columns, a common cause of poor peak shape (tailing).[4]

  • Reactivity and Stability: Phenols and aromatic amines are known to be susceptible to oxidation.[5][6][7] The electron-rich aromatic ring can be a target for oxidative degradation, which may be accelerated by light, heat, or the presence of oxidizing agents.

  • UV Chromophore: The substituted benzene ring acts as an excellent chromophore, making UV detection a highly suitable and sensitive choice for quantification.

Predicted Challenges & Strategic Solutions:

  • Peak Tailing: The basic amine is the most likely cause of asymmetric peaks. To mitigate this, the mobile phase should be acidified (e.g., with formic acid or trifluoroacetic acid). Protonating the amine minimizes its interaction with silanols, leading to sharper, more symmetrical peaks.

  • Inconsistent Retention: Fluctuations in mobile phase pH near the pKa of the phenol or amine will cause retention times to shift. Buffering the mobile phase or maintaining a consistent, low pH is essential for reproducibility.

  • On-Column Degradation: The compound's susceptibility to oxidation necessitates care in mobile phase preparation and storage to minimize dissolved oxygen and contaminants.

Part I: Development of a Stability-Indicating RP-HPLC Method

The primary goal is to develop a method that can accurately quantify 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol while separating it from any impurities and degradation products generated under stress conditions.

Logical Workflow for HPLC Method Development

cluster_0 Phase 1: Initial Screening & Optimization cluster_1 Phase 2: Stress Testing & Specificity cluster_2 Phase 3: Validation A Define Objectives (Stability-Indicating Assay) B Analyte Characterization (pKa, logP, UV λmax) A->B C Select Column & Mobile Phase (C18, ACN/H2O with Acid) B->C D Scout Gradient (Broad: 5-95% B) C->D E Optimize Gradient & Temperature (Sharpen Gradient, Test 30-40°C) D->E F Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) E->F Method Ready for Stressing G Analyze Stressed Samples F->G H Check for Co-elution (Peak Purity Analysis) G->H I Finalize Method Parameters H->I J Method Validation (ICH Q2) (Accuracy, Precision, Linearity, etc.) I->J

Caption: Workflow for Stability-Indicating HPLC Method Development.

Experimental Protocol: RP-HPLC Method
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Column Selection: A robust, general-purpose C18 column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm) was chosen as the primary screening column due to its excellent retention of hydrophobic molecules.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade water. The formic acid ensures the analyte's amino group is protonated, improving peak shape.

    • Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile (ACN). ACN was selected for its low viscosity and strong elution strength.[8]

  • Wavelength Determination: A PDA scan of the analyte (10 µg/mL in 50:50 ACN:Water) revealed a maximum absorbance (λmax) at approximately 265 nm, which was selected for detection.

  • Chromatographic Conditions (Optimized):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C. Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0.0 min: 30% B

      • 15.0 min: 80% B

      • 16.0 min: 95% B

      • 18.0 min: 95% B

      • 18.1 min: 30% B

      • 22.0 min: 30% B (Re-equilibration)

  • Forced Degradation Protocol:

    • A stock solution of the analyte (1 mg/mL in ACN) was used. All stressed samples were diluted to a target concentration of 0.1 mg/mL before injection.

    • Acid Hydrolysis: Analyte solution + 1 M HCl (1:1 v/v), heated at 80°C for 4 hours. Neutralized with 1 M NaOH post-stress.

    • Base Hydrolysis: Analyte solution + 1 M NaOH (1:1 v/v), heated at 80°C for 2 hours. Neutralized with 1 M HCl post-stress.

    • Oxidation: Analyte solution + 6% H₂O₂ (1:1 v/v), stored at room temperature for 24 hours.

    • Thermal: Solid drug substance stored in an oven at 105°C for 72 hours, then dissolved and diluted.

    • Photolytic: Analyte solution exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

Part II: Comparative Analysis with UPLC-MS

To showcase the evolution of liquid chromatography, the optimized HPLC method was transferred to a UPLC system coupled with a mass spectrometer. The goal is to achieve a faster analysis without sacrificing (and likely improving) resolution, while adding the specificity of mass detection.

The UPLC Advantage: Speed and Efficiency

UPLC systems utilize columns packed with sub-2 µm particles. This fundamental difference leads to a dramatic increase in chromatographic efficiency (theoretical plates), resulting in sharper peaks and better resolution.[9][10] This efficiency allows for the use of much higher flow rates and shorter columns, drastically reducing analysis time and solvent consumption.[9]

Experimental Protocol: UPLC-MS Method
  • Instrumentation: UPLC system with a binary pump, autosampler, column manager, PDA detector, and a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column Selection: A UPLC C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm). The dimensions are scaled down from the HPLC column.

  • Mobile Phase: Same as the HPLC method (A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN).

  • Chromatographic Conditions (Optimized):

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient Program (Scaled):

      • 0.0 min: 30% B

      • 3.0 min: 80% B

      • 3.2 min: 95% B

      • 3.6 min: 95% B

      • 3.7 min: 30% B

      • 4.5 min: 30% B (Re-equilibration)

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Scan Range: 100-500 m/z

Results and Discussion: A Head-to-Head Comparison

The following comparison is based on representative data obtained from the analysis of the API and its forced degradation samples using both developed methods.

Comparative Logic: HPLC vs. UPLC-MS

cluster_0 Conventional HPLC Method cluster_1 Modern UPLC-MS Method HPLC_Start HPLC Injection (4.6x150mm, 5µm) HPLC_Sep Separation - Standard Resolution - Slower Flow Rate (1mL/min) HPLC_Start->HPLC_Sep HPLC_Time Long Analysis Time (~22 min) HPLC_Sep->HPLC_Time HPLC_Detect UV/PDA Detection - Quantitative - Spectral Purity Check HPLC_Time->HPLC_Detect HPLC_Out Result: Quantitation & Purity Assessment HPLC_Detect->HPLC_Out UPLC_Start UPLC Injection (2.1x50mm, 1.7µm) UPLC_Sep High-Efficiency Separation - Higher Resolution - Faster Flow Rate (0.6mL/min) UPLC_Start->UPLC_Sep UPLC_Time Short Analysis Time (~4.5 min) UPLC_Sep->UPLC_Time UPLC_Detect UV/PDA & MS Detection - Quantitative - Mass Confirmation UPLC_Time->UPLC_Detect UPLC_Out Result: High-Throughput Quantitation & Confident Identification UPLC_Detect->UPLC_Out

Caption: Key differences in workflow and outcomes between HPLC and UPLC-MS.

Table 1: Chromatographic Conditions and Performance
ParameterRP-HPLC MethodUPLC-MS MethodRationale for Difference
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µmUPLC uses smaller particles for higher efficiency, allowing for shorter columns.
Total Run Time 22.0 minutes4.5 minutesShorter column and higher optimal linear velocity enable faster analysis.
Solvent Consumption ~22 mL / injection~2.7 mL / injectionDrastically reduced due to lower flow rate and shorter run time.
System Backpressure ~120 bar (1740 psi)~550 bar (7977 psi)Sub-2 µm particles create significantly higher backpressure, requiring specialized pumps.
Analyte Retention Time 8.95 min2.12 minScaled gradient and higher flow rate lead to earlier elution.
Theoretical Plates (N) ~11,000~18,500Smaller particles provide a more efficient separation path.
Peak Asymmetry (Tf) 1.151.08High-efficiency UPLC columns often yield more symmetrical peaks.
Detection PDA (265 nm)PDA (265 nm) & MS (ESI+)MS adds a layer of specificity, confirming peak identity by mass-to-charge ratio.
Table 2: Summary of Forced Degradation Results
Stress Condition% Degradation (HPLC)Major Degradant RT (min)Peak Purity (PDA)Comments
Unstressed Control < 0.1%N/APassAnalyte is stable in the diluent.
Acid Hydrolysis (1M HCl) 8.5%7.21PassA more polar degradant is formed. The parent peak remains pure.
Base Hydrolysis (1M NaOH) 15.2%6.88, 9.54PassSignificant degradation into multiple products observed.
Oxidative (6% H₂O₂) 11.8%8.15PassA degradant eluting close to the main peak was successfully resolved.
Thermal (105°C) 3.1%7.21PassThe compound shows good stability in solid form against heat.
Photolytic (ICH Q1B) 6.4%9.82PassModerate sensitivity to light exposure.

Peak Purity Pass/Fail is determined by comparing the Purity Angle to the Purity Threshold from the PDA analysis. A "Pass" indicates no significant co-elution.

The forced degradation study successfully generated multiple degradation products, and in all cases, the developed HPLC method was able to resolve these new peaks from the parent analyte peak.[11] The PDA peak purity analysis confirmed the spectral homogeneity of the main peak, validating the method as stability-indicating .[3] The UPLC-MS analysis confirmed these findings in a fraction of the time and provided mass data for all degradants, facilitating their preliminary identification. For instance, the main peak showed a clear ion at m/z 351.9, corresponding to the [M+H]⁺ of the parent compound, confirming its identity.

Conclusion and Recommendations

This guide has detailed the systematic development of a robust, stability-indicating RP-HPLC method for the analysis of 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol. Through logical column and mobile phase selection and comprehensive forced degradation studies, we have established a reliable method suitable for quality control and stability testing.[7][11]

The direct comparison with a modern UPLC-MS method highlights the significant gains in analytical throughput and data quality available with current technology.

  • The RP-HPLC method stands as a validated, reliable workhorse. It is ideal for laboratories focused on routine quality control where existing instrumentation is prevalent and ultra-high throughput is not the primary driver.

  • The UPLC-MS method represents a superior alternative for research and development environments. Its five-fold reduction in run time dramatically accelerates method development, impurity profiling, and stability assessments.[10] The integration of mass spectrometry provides unequivocal peak identification, which is invaluable during the investigation of unknown degradation products.[12]

For any laboratory involved in drug development, while the HPLC method is fully compliant and effective, an investment in UPLC-MS technology offers undeniable returns in speed, efficiency, and the depth of analytical insight, ultimately accelerating the entire development timeline.

References

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • Thatipamula, R. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Jadhav, S. et al. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Research and Review. [Link]

  • Woottisin, N. et al. (2020). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract. Pharmacognosy Journal. [Link]

  • Šatínský, D. et al. (2013). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. Journal of Separation Science. [Link]

  • International Research Journal of Pharmaceutical and Medical Sciences. (2024). Stability Indicating HPLC Method Development: A Review. [Link]

  • Jain, D. et al. (2014). stability indicating hplc method development: a review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Rao, B. M. et al. (2011). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC Europe. [Link]

  • SASA. A comparison of UPLC ToF MS and UPLC MSMS for the determination of pesticide residues in strawberry. [Link]

  • Waters Corporation. (2005). UPLC/PDA/MS Analysis of Riboflavin and Related Compounds. [Link]

  • Universitat Politècnica de València. (2019). UPLC-ToF MS analysis. [Link]

  • Zhang, Y. et al. (2022). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Molecules. [Link]

Sources

Precision in the Extreme: Elemental Analysis Standards for Fluorinated Sulfur Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Analytical Scientists, and Drug Development Professionals. Content Type: Technical Comparison Guide & Protocol Standard.

Introduction: The "SuFEx" Challenge

The resurgence of sulfur-fluoride exchange (SuFEx) chemistry in drug discovery has introduced a new class of stable, covalent connectors (e.g., sulfonyl fluorides, fluorosulfates). While these motifs offer tunable reactivity for protein targeting, they present a unique nightmare for Elemental Analysis (EA).

Standard CHNS combustion protocols often fail with these compounds due to two antagonistic factors:

  • The C-F Bond Stability: Requiring extreme temperatures (>1000°C) for quantitative rupture.

  • The Fluorine-Quartz Interference: Liberated fluorine (

    
    ) aggressively attacks quartz combustion tubes (
    
    
    
    ) to form volatile silicon tetrafluoride (
    
    
    ). This not only damages expensive consumables but permanently sequesters fluorine, leading to low recovery rates and "ghost" peaks in subsequent runs.

This guide objectively compares the three prevailing standards for analyzing fluorinated sulfur compounds, moving beyond vendor brochures to field-proven realities.

Comparative Analysis of Methodologies

We evaluate three distinct approaches: Oxygen Flask Combustion (Schöniger) , Combustion Ion Chromatography (CIC) , and Modified Automated CHNS Analysis .

Summary of Performance
FeatureMethod A: Oxygen Flask + IC Method B: Automated CIC Method C: Modified CHNS
Primary Utility The "Gold Standard" for validation.High-throughput routine analysis.C/H/N/S determination (F is often excluded).
F-Recovery Excellent (>99%) High (95-100%) Poor to Variable (requires additives).
S-Recovery Excellent (as Sulfate).Excellent (as Sulfate).Good (as

).
Matrix Tolerance High (handles metals/inorganics).Moderate (requires pyrohydrolysis).Low (ash buildup).
Interference Minimal (Glass/Platinum system).Quartz etching is a risk.High (F attacks quartz tube).
Throughput Low (Manual, 3-4 samples/hr).High (Automated, 10+ samples/hr).Very High (Automated).
Cost per Sample Low (Labor intensive).Moderate (Consumables).Low.

Deep Dive: Protocols and Mechanisms

Method A: The Gold Standard – Oxygen Flask Combustion (Schöniger)

Best for: Validation of reference materials and difficult matrices.

This manual technique eliminates the quartz interference by using a closed borosilicate or quartz flask (which is more resistant than hot combustion tubes) and platinum catalysts.

Mechanism & Workflow

The sample is wrapped in ashless paper and ignited in a pure oxygen atmosphere. The gases (


) are absorbed into a liquid phase, converting them into ionic forms (

) suitable for Ion Chromatography (IC).
Experimental Protocol (Self-Validating)
  • Preparation: Weigh 2–5 mg of sample onto ashless filter paper (Whatman No. 42). Fold into a "flag" with a fuse strip.

  • Combustion:

    • Add 10 mL of absorbing solution (1.5%

      
       in deionized water) to a 500 mL Schöniger flask.
      
    • Flush flask with

      
       for 60 seconds.
      
    • Ignite the fuse and immediately insert the stopper. Invert flask to seal with the solvent rim.

  • Absorption: Shake vigorously for 30 seconds, then allow to stand for 30 minutes to ensure complete absorption of mist.

  • Quantification (IC):

    • Inject the solution into an Ion Chromatograph (e.g., Dionex IonPac AS11-HC column).

    • Mobile Phase: KOH gradient (10 mM to 60 mM).

    • Detection: Suppressed Conductivity.[1]

Expert Insight: For S-F compounds, avoid using pure water as an absorber. The


 is critical to fully oxidize 

to

. Without it, sulfur recovery will be consistently low (80-90%).
Method B: Automated Combustion Ion Chromatography (CIC)

Best for: High-throughput "Total Fluorine" and "Total Sulfur" analysis.

CIC couples a furnace (pyrohydrolysis) directly to an IC. It solves the quartz etch problem by using ceramic liners or pyrohydrolytic water injection to convert F to HF immediately, preventing reaction with the tube walls.

The "Quartz Etch" Interference Loop

The following diagram illustrates why standard analyzers fail and how CIC/Additives mitigate this.

QuartzInterference Sample Fluorinated Sulfur Sample (R-SO2-F) Combustion Combustion Zone (1000°C) Sample->Combustion HF_Gas HF (Gas) Combustion->HF_Gas Quartz Quartz Tube Wall (SiO2) HF_Gas->Quartz Attacks Safe_HF Hydrated HF (Recovered) HF_Gas->Safe_HF Stabilized by H2O SiF4 SiF4 (Volatile Gas) LOSS OF FLUORINE Quartz->SiF4 Irreversible Reaction Corrosion Tube Devitrification (Damage) Quartz->Corrosion Water Pyrohydrolysis (H2O Injection) Water->Combustion Protects

Figure 1: The mechanism of Fluorine interference in quartz combustion tubes and the pyrohydrolytic solution.

Method C: Modified CHNS Analyzers (Additives)

Best for: Labs that only have standard CHNS equipment.

If you must use a standard CHNS analyzer, you cannot run "neat" samples. You must use additives to "capture" the fluorine or "mask" the silica.

  • Additive: Magnesium Oxide (MgO) or Tungsten Trioxide (

    
    ) .
    
  • Function:

    
     acts as a combustion aid and helps prevent the formation of stable metal fluorides that might otherwise form with the ash.
    
  • The "FluoAdso" Technique: Some vendors (e.g., Thermo Fisher) use a specific absorber layer (FluoAdso) inside the reactor to bind Fluorine, allowing accurate CHNS determination without F-interference on the detector. Note: This sacrifices the F measurement to save the CHNS data.

The "Standard" Issue: Reference Materials (CRMs)

A major gap in S-F analysis is the lack of specific Certified Reference Materials (CRMs) containing both elements in a covalent bond similar to drug targets.

Do NOT rely solely on Sulfanilamide. It validates Sulfur but tells you nothing about Fluorine recovery or C-F bond rupture.

Recommended Reference Standards Strategy
Standard TypeCompoundRoleTarget Values (Theoretical)
Primary (S) Sulfanilamide Validates S-oxidation efficiency.C: 41.84%, H: 4.68%, N: 16.27%, S: 18.62%
Primary (F) 4-Fluorobenzoic Acid Validates F-release and quartz inertness.C: 60.00%, H: 3.60%, F: 13.56%
Combined (S+F) 4-Fluorobenzenesulfonamide The Critical Check. Validates simultaneous recovery.C: 41.14%, H: 3.45%, N: 8.00%, S: 18.30%, F: 10.85%
Matrix Check BBOT Validates combustion of complex aromatics.C: 72.53%, H: 6.09%, N: 6.51%, S: 7.44%

Self-Validation Protocol: Before running a batch of fluorinated sulfonamides:

  • Run 4-Fluorobenzoic Acid (x3). Acceptance: F recovery 99.0–101.0%.

  • Run Sulfanilamide (x3). Acceptance: S recovery 99.5–100.5%.

  • Run 4-Fluorobenzenesulfonamide (x3). Acceptance: Both S and F must be within ±0.4% absolute error.

References

  • US EPA. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).[2][3] United States Environmental Protection Agency. Link

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42236. Link

  • Elementar. (2021). CHNS analysis of fluorinated samples.[4][5] Technical Note. Link

  • Schöniger, W. (1955).[6][7] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. (The foundational text for Oxygen Flask combustion).[6][8]

  • ASTM International. (2014). ASTM D7359-14a: Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC).[1]Link

Sources

Navigating the Solid State: A Guide to Determining and Understanding the Crystal Structure of 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, a deep understanding of a molecule's three-dimensional structure is not just academic—it is a critical cornerstone of rational drug design and materials science. The precise arrangement of atoms in a crystal lattice governs a compound's physical and chemical properties, including solubility, stability, and bioavailability. This guide focuses on 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol, a compound of interest in medicinal chemistry, for which crystal structure data is not yet publicly available.

This document serves as a comprehensive guide for researchers on how to approach the determination of its crystal structure. We will delve into the causality behind experimental choices, provide a self-validating protocol, and draw comparisons with structurally related compounds to anticipate key structural features.

The Uncharted Territory: Why Crystal Structure Matters for 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol

The presence of a heavy iodine atom, a hydrogen-bonding aminophenol core, and the highly lipophilic trifluoromethylthio group suggests a rich and complex landscape of intermolecular interactions.[1] Elucidating the crystal structure of this molecule would provide invaluable insights into:

  • Molecular Conformation: The preferred spatial arrangement of the functional groups.

  • Intermolecular Interactions: Identifying the dominant forces (e.g., hydrogen bonds, halogen bonds, π-π stacking) that dictate crystal packing.

  • Polymorphism: The potential for the molecule to exist in different crystalline forms, each with unique properties.

  • Structure-Activity Relationships (SAR): Correlating solid-state structure with biological activity.

A Comparative Look: Predicting Structural Motifs

While the crystal structure of our target compound is unknown, we can infer potential structural characteristics by examining related, crystallized molecules. The interplay of the amino, hydroxyl, iodo, and trifluoromethylthio substituents will likely lead to a complex and fascinating packing arrangement.

FeaturePredicted Influence on Crystal PackingComparative Example
O-H···N Intramolecular Hydrogen Bond A strong intramolecular hydrogen bond between the phenolic hydroxyl and the amino group is highly probable, leading to a planar six-membered ring motif.[2]In similar aminophenol structures, this interaction is a dominant feature, planarizing a portion of the molecule.[2]
N-H···O and O-H···O Intermolecular Hydrogen Bonds The amino and hydroxyl groups are prime candidates for forming intermolecular hydrogen bond networks, linking molecules into chains, sheets, or more complex three-dimensional arrays.Many substituted phenols and anilines exhibit extensive hydrogen bonding in their crystal structures.
C-I···X Halogen Bonding The iodine atom is a strong halogen bond donor. It is likely to interact with electronegative atoms such as oxygen, nitrogen, or even the sulfur atom of a neighboring molecule.The crystal structures of other iodo-substituted organic molecules frequently showcase halogen bonding as a key packing force.[3]
π-π Stacking The aromatic ring can participate in π-π stacking interactions, further stabilizing the crystal lattice.[2]Diiodophenol derivatives have shown π-π stacking interactions in their crystal packing.[2]
Lipophilic Trifluoromethylthio Group Interactions The CF3S group will likely segregate into lipophilic domains within the crystal structure, potentially forming F···F or F···H contacts.The high lipophilicity of the CF3S group is known to enhance membrane permeability in drug candidates.[4]

Experimental Workflow: From Powder to Structure

The following section outlines a detailed, step-by-step protocol for obtaining high-quality single crystals of 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol and determining its crystal structure using single-crystal X-ray diffraction (SCXRD).

Diagram of the Experimental Workflow

experimental_workflow Figure 1: Workflow for Crystal Structure Determination cluster_material Material Acquisition & Preparation cluster_crystallization Crystallization Screening cluster_diffraction X-ray Diffraction & Structure Solution cluster_analysis Data Analysis & Validation start Source Compound (e.g., Sigma-Aldrich, Cat: SY3H6E40EC59) purify Purification (e.g., Recrystallization, Chromatography) start->purify screen High-Throughput Screening (Vapor diffusion, Slow evaporation) purify->screen optimize Optimization of Conditions (Solvent, Temperature, Concentration) screen->optimize mount Crystal Mounting & Screening optimize->mount collect Data Collection (SCXRD) mount->collect solve Structure Solution & Refinement collect->solve validate Structure Validation (e.g., CheckCIF) solve->validate deposit Database Deposition (e.g., CCDC) validate->deposit

Caption: A stepwise workflow from compound acquisition to final crystal structure determination and deposition.

Step 1: Material Acquisition and Purification
  • Sourcing: Procure 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol from a reputable chemical supplier.

  • Purity Assessment: Before attempting crystallization, it is crucial to ensure the compound's purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) should be employed. Impurities can significantly hinder crystallization.

  • Purification (if necessary): If impurities are detected, purify the compound using an appropriate method such as column chromatography or recrystallization from a suitable solvent.

Step 2: Crystallization Screening

The formation of high-quality single crystals is often the most challenging step.[5][6] A systematic screening of various crystallization conditions is recommended.

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water). A good starting point is a solvent in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial. This is often the simplest and most effective method.[7]

    • Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the concentrated compound solution on a coverslip and invert it over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystal growth.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or even lower in a refrigerator or freezer.

Step 3: Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, the next step is to analyze them using SCXRD. This technique provides the definitive three-dimensional structure of the molecule.[8][9]

  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on the arrangement of atoms in the crystal lattice. A detector records the positions and intensities of the diffracted beams.

  • Structure Solution and Refinement: The diffraction data is processed using specialized software to solve the crystal structure. This involves determining the unit cell dimensions, space group, and the positions of all atoms in the asymmetric unit. The initial structural model is then refined to best fit the experimental data.

Step 4: Structure Analysis and Validation
  • Analysis of Intermolecular Interactions: Once the structure is solved, analyze the packing of the molecules in the crystal lattice. Identify and characterize all significant intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking.

  • Validation: The final crystal structure should be validated using tools like CheckCIF to ensure its quality and correctness before publication or deposition.

  • Deposition: It is good scientific practice to deposit the final crystal structure data into a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to make it available to the wider scientific community.

Conclusion

While the crystal structure of 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol remains to be determined, this guide provides a robust framework for researchers to undertake this important task. By following a systematic approach to crystallization and employing the power of single-crystal X-ray diffraction, the precise three-dimensional architecture of this molecule can be unveiled. The resulting structural information will be instrumental in advancing our understanding of its chemical behavior and will undoubtedly aid in the rational design of new therapeutic agents and functional materials.

References

  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753. [Link][5]

  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. PubMed, 36939462. [Link][6]

  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, Michigan State University. [Link][7]

  • Excillum. Small molecule crystallography. [Link][9]

  • Organic Syntheses Procedure. [Link]

  • Manikandan, N., et al. (2011). 2-{[4-(Diethylamino)phenyl]iminomethyl}-4,6-diiodophenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243. [Link][2]

  • PubChem. 2-Amino-4-(trifluoromethyl)phenol. [Link]

  • Tlili, A., & Billard, T. (2013). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. Angewandte Chemie International Edition, 52(29), 7575-7578. [Link][4]

  • PubChem. 2-Amino-4-(trifluoromethyl)benzenethiol. [Link]

  • Sahadevan, J., et al. (2020). Crystal structure and Hirshfeld surface analysis of (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1595-1598. [Link][3]

  • Gimalova, F. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7015. [Link]

  • El-Gazzar, M. G., et al. (2022). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 27(10), 3290. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.